Product packaging for Antitubercular agent-38(Cat. No.:)

Antitubercular agent-38

Cat. No.: B12385823
M. Wt: 499.6 g/mol
InChI Key: DCMWXYICNKPHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-38 is a novel chemical entity developed for investigative use in mycobacterial research. As a research-grade compound, its primary application is in the in vitro study of Mycobacterium tuberculosis, the causative agent of Tuberculosis (TB). Researchers can utilize this agent to explore new pathways and mechanisms of action against drug-sensitive and drug-resistant strains of M. tuberculosis, including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) varieties. Its specific molecular target, mechanism of action, and potency are currently under investigation. The product is intended for use in established laboratory models to assess its potential antibacterial activity and to contribute to the understanding of novel anti-infective strategies. Further research is required to fully elucidate its pharmacokinetic and pharmacodynamic properties. This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28F3N5O3S B12385823 Antitubercular agent-38

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28F3N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[4-[(4,4-dimethylcyclohexyl)-methylamino]piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C22H28F3N5O3S/c1-21(2)6-4-15(5-7-21)27(3)29-10-8-28(9-11-29)20-26-19(31)16-12-14(22(23,24)25)13-17(30(32)33)18(16)34-20/h12-13,15H,4-11H2,1-3H3

InChI Key

DCMWXYICNKPHGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N(C)N2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

Structure-Activity Relationship (SAR) Studies of Novel Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Antitubercular agent-38." This suggests that it may be an internal project code not yet disclosed to the public. Therefore, this guide provides a comprehensive overview of the structure-activity relationship (SAR) analysis of a representative class of novel antitubercular agents—indole-2-carboxamides—to serve as a detailed template for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the SAR study of any antitubercular drug candidate.

Tuberculosis (TB) continues to be a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2] This has intensified the search for new antitubercular drugs with novel mechanisms of action.[1] A crucial component of this search is the systematic investigation of the structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity.[2] This guide delves into the core aspects of SAR studies for novel antitubercular agents, using indolecarboxamide derivatives as a case study.

Core Scaffold and Rationale

The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of potent antitubercular agents.[1] Initial high-throughput screening efforts identified an indole-2-carboxamide analog as a highly potent compound, prompting further chemical modifications to establish a preliminary body of SARs.[1] The primary goal of these modifications is to enhance potency against replicating Mycobacterium tuberculosis, improve activity against resistant strains, and maintain a low toxicity profile.

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR data for a series of indole-2-carboxamide analogs. Modifications were made to different positions of the indole scaffold and the carboxamide moiety to probe the effect on antitubercular activity.

Compound IDR1 Substitution (Indole N1)R2 Substitution (Indole C5)Amide MoietyMIC against M. tuberculosis H37Rv (µM)Selectivity Index (SI)
Parent Compound HHPhenyl> 50-
Analog 3 HCl4-Chlorophenyl0.5> 20
Analog 12 CH₃Cl4-(Trifluoromethyl)phenyl0.05> 200
Analog 13 CH₃F4-(Trifluoromethyl)phenyl0.08> 150
Analog 14 C₂H₅Cl4-(Trifluoromethyl)phenyl0.12> 100
Analog 15 CH₃Cl3-Chlorophenyl1.2> 10
Analog 16 CH₃ClPhenyl2.5> 5

Key SAR Insights:

  • Substitution at R1 (Indole N1): Alkylation at the N1 position with small alkyl groups like methyl (CH₃) or ethyl (C₂H₅) generally enhances potency.

  • Substitution at R2 (Indole C5): The presence of a halogen, particularly chlorine (Cl), at the C5 position is crucial for high activity.

  • Amide Moiety: A 4-substituted phenyl ring on the amide nitrogen is preferred. Electron-withdrawing groups, such as trifluoromethyl (CF₃), at the para-position of the phenyl ring significantly increase potency.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR findings.

3.1. In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, serial dilutions of the test compounds are prepared in 7H9 broth.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • Following incubation, a mixture of Alamar Blue and 10% Tween 80 is added to each well.

    • Plates are re-incubated for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

3.2. Cytotoxicity Assay (Vero Cells)

This assay assesses the toxicity of the compounds against a mammalian cell line to determine the selectivity index.

  • Cell Culture: Vero cells (African green monkey kidney epithelial cells) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Assay Procedure:

    • Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or resazurin assay.

  • Data Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated. The Selectivity Index (SI) is then determined as the ratio of IC₅₀ to MIC.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for antitubercular drug screening and the logical relationship in SAR studies.

experimental_workflow cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_vivo In Vivo Evaluation HTS High-Throughput Screening of Compound Library Hit_Ident Hit Identification HTS->Hit_Ident MABA MIC Determination (MABA Assay) Hit_Ident->MABA Cyto Cytotoxicity Assay (Vero Cells) MABA->Cyto SI Selectivity Index Calculation Cyto->SI SAR SAR Studies (Analog Synthesis) SI->SAR ADME In Vitro ADME/ Tox Profiling SAR->ADME Mouse_Model Mouse Model of TB ADME->Mouse_Model Efficacy Efficacy Studies Mouse_Model->Efficacy PK Pharmacokinetic Studies Mouse_Model->PK

Caption: Workflow for antitubercular drug discovery and development.

sar_relationship cluster_structure Chemical Structure cluster_activity Biological Activity Structure Core Scaffold (Indole-2-carboxamide) R1 R1 Group (Indole N1) R2 R2 Group (Indole C5) Amide Amide Moiety Activity Antitubercular Potency (MIC) R1->Activity Modifies R2->Activity Modifies Amide->Activity Modifies Selectivity Selectivity Index (SI) Activity->Selectivity Toxicity Cytotoxicity (IC50) Toxicity->Selectivity

Caption: Logical relationship in SAR studies of antitubercular agents.

Conclusion

The SAR studies of the indole-2-carboxamide series have led to the identification of highly potent antitubercular agents, with compounds 12-14 showing exceptional activity in the low nanomolar range and high selectivity indices.[1] These findings underscore the importance of systematic structural modifications in optimizing lead compounds. Future work will likely focus on further refining the ADME (absorption, distribution, metabolism, and excretion) properties of these potent analogs and evaluating their efficacy in in vivo models of tuberculosis. The principles and workflows outlined in this guide provide a robust framework for the continued discovery and development of novel antitubercular therapies.

References

In Vitro Activity of Benzothiazinone Derivatives Against Mycobacterium tuberculosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of a promising class of antitubercular agents known as Benzothiazinones (BTZs). While specific quantitative data for the compound designated "Antitubercular agent-38" is not publicly available, this document will focus on the well-characterized members of the BTZ class, such as BTZ043 and PBTZ169, to provide a comprehensive understanding of their potent anti-mycobacterial properties.

Core Findings: Potent In Vitro Efficacy

Benzothiazinone derivatives have demonstrated exceptional potency against Mycobacterium tuberculosis in vitro, with Minimum Inhibitory Concentration (MIC) values often in the nanomolar range. This high level of activity holds true for both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative Benzothiazinone compounds against M. tuberculosis H37Rv.

CompoundMIC (μg/mL)MIC (nM)Reference Strain
BTZ043~0.001~2.3M. tuberculosis H37Rv
PBTZ169<0.004 (μM)<4M. tuberculosis H37Rv

Note: The data presented above is for well-characterized Benzothiazinone derivatives and serves as a reference for the expected potency of this class of compounds.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Benzothiazinones exert their bactericidal effect through a novel mechanism of action, targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway.

BTZs are pro-drugs that are activated within the mycobacterium. The activated form covalently binds to and inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is essential for the biosynthesis of decaprenylphosphoryl-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall formation, leading to cell lysis and bacterial death.

G cluster_0 Mycobacterium tuberculosis Cell BTZ Benzothiazinone (Prodrug) activated_BTZ Activated BTZ (Nitroso derivative) BTZ->activated_BTZ Activation DprE1 DprE1 Enzyme activated_BTZ->DprE1 Covalent Inhibition DPA_synthesis Decaprenylphosphoryl-arabinose (DPA) Synthesis DprE1->DPA_synthesis Catalyzes cell_wall Mycobacterial Cell Wall Synthesis DPA_synthesis->cell_wall Precursor for lysis Cell Lysis cell_wall->lysis Disruption leads to

Mechanism of action of Benzothiazinones in M. tuberculosis.

Experimental Protocols

The following sections detail the standard methodologies used to assess the in vitro activity of Benzothiazinone derivatives against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC of antitubercular agents is the microplate-based Alamar Blue assay.

Protocol:

  • Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase. The culture is then diluted to a standardized concentration.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microplate containing the diluted compound.

  • Incubation: The microplate is incubated at 37°C for a specified period, typically 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed.

G start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum compound_dilution Serially Dilute Test Compound in 96-well Plate prep_inoculum->compound_dilution inoculate Inoculate Plate with Bacterial Suspension compound_dilution->inoculate incubate1 Incubate at 37°C for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue to Each Well incubate1->add_alamar incubate2 Incubate for 24 Hours add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination using the Alamar Blue assay.

DprE1 Enzyme Inhibition Assay

To confirm the mechanism of action, an in vitro assay measuring the inhibition of the DprE1 enzyme can be performed.

Protocol:

  • Recombinant Enzyme Expression and Purification: The gene encoding DprE1 from M. tuberculosis is cloned and expressed in a suitable host (e.g., E. coli), and the recombinant enzyme is purified.

  • Assay Reaction: The purified DprE1 enzyme is incubated with its substrate, decaprenylphosphoryl-β-D-ribose (DPR), in the presence of various concentrations of the test compound.

  • Detection of Product Formation: The formation of the product, decaprenylphosphoryl-2-keto-β-D-ribose (DPR-O), is monitored. This can be done using various methods, such as spectrophotometry or chromatography.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion

Benzothiazinone derivatives represent a highly potent class of antitubercular agents with a novel mechanism of action. Their low nanomolar in vitro activity against M. tuberculosis, including drug-resistant strains, underscores their potential as valuable candidates for the development of new tuberculosis therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these promising compounds. While specific data for "this compound" remains to be published, the extensive research on the BTZ class provides a strong foundation for its potential efficacy.

Target Identification and Validation for Antitubercular Agent: A Technical Guide on Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation process for the frontline antitubercular agent, Isoniazid (INH). INH serves here as a well-characterized example to illustrate the key methodologies and data interpretation involved in elucidating the mechanism of action of novel antitubercular compounds.

Executive Summary

Isoniazid is a cornerstone of tuberculosis (TB) therapy and has been in clinical use for decades.[1] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] The activated form of INH primarily targets the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[4][5] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[6][7] This guide details the pivotal experiments and data that have solidified InhA as the primary target of INH and validated its role in the drug's potent antimycobacterial activity.

Target Identification

The identification of InhA as the primary target of Isoniazid was the culmination of genetic and biochemical studies.

  • Genetic Studies: Initial insights came from the characterization of INH-resistant Mycobacterium tuberculosis strains. Mutations in the katG gene, responsible for activating INH, were frequently observed in resistant isolates.[2] Furthermore, mutations in the inhA gene were also found to confer resistance, suggesting it was the target of the activated drug.[8] Overexpression of wild-type InhA in M. smegmatis led to increased resistance to INH, further implicating InhA as the direct target.[8]

  • Biochemical Studies: The activated form of INH is an isonicotinic acyl radical which, upon coupling with NAD+, forms an INH-NAD adduct.[2] This adduct was shown to be a potent inhibitor of purified InhA, directly demonstrating the drug-target interaction.[6] Affinity chromatography using INH-NAD and INH-NADP adducts coupled to a solid support successfully pulled down InhA from M. tuberculosis lysates, confirming it as a primary binding partner.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for Isoniazid's activity.

Table 1: In Vitro Activity of Isoniazid

ParameterOrganism/EnzymeValueReference
MIC M. tuberculosis H37Rv0.3 µg/mL[9]
MIC Range INH-resistant M. tuberculosis (inhA mutations)0.25–2 µg/mL[10]
IC50 InhA Enzyme InhibitionNot explicitly found
IC50 HepG2 cell cytotoxicity (72h)> 25 µM[11]

Table 2: In Vivo Efficacy of Isoniazid in Mouse Models

Mouse ModelDosing RegimenEfficacy EndpointResultReference
Aerosol Infection25, 50, 75, 100 mg/kg (gavage, 5 days/week, 4 weeks)Reduction in lung and spleen CFUNo significant dose-response observed[12]
Aerosol Infection5-9 mg/kg (aerosol)Reduction in lung CFUComplete recovery after 28 days[13]
Aerosol Infection0, 3, 10, 30, or 90 mg/kg (oral, 6 days/week, 1-2 weeks)Reduction in lung CFUDose-dependent reduction in CFU[14]

Experimental Protocols

Detailed methodologies for key experiments in the target validation of Isoniazid are provided below.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to an optical density (OD600) of 0.6-0.8.

  • Compound Preparation: The test compound (e.g., Isoniazid) is serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like resazurin.[15]

This assay measures the direct inhibitory effect of a compound on the InhA enzyme.

  • Protein Expression and Purification: Recombinant M. tuberculosis InhA is overexpressed in E. coli and purified using affinity chromatography.

  • Assay Reaction: The assay is performed in a 96-well plate containing the purified InhA enzyme, its substrate (2-trans-enoyl-AcpM), and NADH in a suitable buffer.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Reaction Monitoring: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

This protocol assesses the therapeutic efficacy of a compound in an animal model of TB infection.

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Treatment with the test compound (e.g., Isoniazid) is initiated at a defined time point post-infection (e.g., 2-4 weeks). The compound is administered daily or multiple times per week via an appropriate route (e.g., oral gavage, aerosol).[12][13][14]

  • Monitoring: The body weight and clinical signs of the mice are monitored throughout the experiment.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of viable bacteria (colony-forming units, CFU).

  • Data Analysis: The reduction in CFU in the treated groups is compared to the untreated control group to determine the efficacy of the compound.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the target identification and validation of Isoniazid.

G cluster_activation Activation Pathway cluster_inhibition Inhibition of Mycolic Acid Synthesis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation IsonicotinicAcylRadical Isonicotinic Acyl Radical KatG->IsonicotinicAcylRadical INH_NAD INH-NAD Adduct IsonicotinicAcylRadical->INH_NAD NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) InhA->FAS_II MycolicAcid Mycolic Acid Synthesis FAS_II->MycolicAcid CellWall Mycobacterial Cell Wall MycolicAcid->CellWall G cluster_discovery Hit Identification cluster_target_id Target Deconvolution cluster_validation Target Validation WholeCellScreen Whole-Cell Screening (e.g., M. tuberculosis H37Rv) ActiveCompound Active Compound (e.g., Isoniazid) WholeCellScreen->ActiveCompound Identifies Hits ResistantMutants Generation & Sequencing of Resistant Mutants ActiveCompound->ResistantMutants GeneOverexpression Gene Overexpression Studies ActiveCompound->GeneOverexpression AffinityChromatography Affinity Chromatography -Mass Spectrometry ActiveCompound->AffinityChromatography PutativeTarget Putative Target (e.g., InhA) ResistantMutants->PutativeTarget GeneOverexpression->PutativeTarget AffinityChromatography->PutativeTarget EnzymeAssay Enzyme Inhibition Assay PutativeTarget->EnzymeAssay InVivoEfficacy In Vivo Efficacy Studies (e.g., Mouse Model) PutativeTarget->InVivoEfficacy ValidatedTarget Validated Target EnzymeAssay->ValidatedTarget InVivoEfficacy->ValidatedTarget

References

A Technical Guide to DprE1 Inhibition by Novel Benzothiazinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) by a promising class of antitubercular agents: novel benzothiazinones (BTZs). DprE1 is a critical enzyme in the biosynthetic pathway of essential mycobacterial cell wall components, arabinogalactan and lipoarabinomannan, making it a prime target for drug development against Mycobacterium tuberculosis (Mtb).[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts to aid in research and development efforts.

Mechanism of Action: Covalent Inhibition of DprE1

Benzothiazinones are prodrugs that require activation to exert their inhibitory effect on DprE1.[3][4] The mechanism involves the following key steps:

  • Enzymatic Reduction: The defining feature of many potent BTZs is an 8-nitro group.[1] This group is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, which cycles between its oxidized (FAD) and reduced (FADH₂) states during its catalytic activity.[3][5] This reduction transforms the nitro group into a highly reactive nitroso derivative.[3][6]

  • Covalent Adduct Formation: The electrophilic nitroso intermediate then forms a covalent bond with a crucial cysteine residue (Cys387 in Mtb DprE1) in the enzyme's active site.[5][6][7]

  • Enzyme Inactivation: This covalent modification, specifically the formation of a semimercaptal adduct, irreversibly inactivates DprE1, blocking its function.[3][5]

  • Disruption of Arabinan Synthesis: The inactivation of DprE1 halts the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for arabinan synthesis.[5][6][8] This disruption of cell wall biosynthesis ultimately leads to bacterial death.[8][9]

This unique mechanism-based, covalent inhibition explains the remarkable potency of BTZs against both drug-susceptible and drug-resistant strains of Mtb.[5][6]

DprE1_Inhibition_Pathway Mechanism of DprE1 Covalent Inhibition by Benzothiazinones cluster_Inactivation Enzyme Inactivation DprE1_FADH2 DprE1-FADH₂ (Reduced) DprE1_FAD DprE1-FAD (Oxidized) DprE1_FADH2->DprE1_FAD Oxidation BTZ_Nitro Nitro-BTZ (Prodrug) DprE1_FADH2->BTZ_Nitro DprE1_FAD->DprE1_FADH2 Reduction Cys387 Active Site Cys387 Covalent_Adduct Covalent Adduct (DprE1-BTZ) BTZ_Nitroso Nitroso-BTZ (Active) BTZ_Nitro->BTZ_Nitroso Reduction BTZ_Nitroso->Cys387 Covalent Bond Formation Inactivated_DprE1 Inactivated DprE1 Covalent_Adduct->Inactivated_DprE1

Caption: DprE1 Inhibition Pathway by Benzothiazinones.

Quantitative Data on Benzothiazinone Activity

The potency of novel benzothiazinones has been extensively characterized through various in vitro and in silico methods. The following tables summarize key quantitative data for prominent BTZ compounds and their analogs.

Table 1: In Vitro Activity of Key Benzothiazinones against M. tuberculosis

CompoundMIC against Mtb H37Rv (mg/L)IC₅₀ against DprE1 (µM)Reference(s)
BTZ043 0.0014.5[5][8][10]
PBTZ169 (Macozinone) ~0.001Not specified[9][11][12]
TBA-7371 Not specifiedNot specified[9][11]
TZY-5-84 0.014 - 0.015Not specified[12]
BTZ045 (Amino-derivative) >0.5 (500x less active)11.0[5][8]
BTZ046 (Hydroxylamine-derivative) >5 (5000x less active)19.7[5][8]
Compound 11326127 (sPBTZ) Not specifiedEfficiently inhibited[7]
Compound 11626091 (sPBTZ) Good activityEfficiently inhibited[7]

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; sPBTZ: sulfanyl-piperazino Benzothiazinone.

Table 2: In Silico Binding Affinities of BTZ Analogs to DprE1

CompoundCovalent Docking Score (kcal/mol)MM-GBSA ΔGbinding (kcal/mol)Reference(s)
PBTZ169 (Reference) < -9.0-49.8[9][11]
PubChem-155-924-621 < -9.0-77.2[9][11]
PubChem-127-032-794 < -9.0-74.3[9][11]
PubChem-155-923-972 < -9.0-65.4[9][11]

MM-GBSA: Molecular Mechanics/Generalized Born Surface Area; ΔGbinding: Binding Free Energy.

Experimental Protocols

This section provides a generalized methodology for key experiments used to characterize DprE1 inhibitors. Specific parameters may need optimization based on laboratory conditions and specific compounds.

3.1 DprE1 Inhibition Assay (DCPIP-Based Spectrophotometric Assay)

This assay measures the enzymatic activity of DprE1 by monitoring the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

  • Principle: DprE1 oxidizes its substrate, decaprenylphosphoryl-β-D-ribose (DPR), and transfers the electrons to an acceptor. In vitro, DCPIP can serve as an artificial electron acceptor, which changes from blue (oxidized) to colorless (reduced) upon accepting electrons. The rate of this color change is proportional to DprE1 activity.[5]

  • Materials:

    • Purified DprE1 enzyme

    • DPR substrate

    • DCPIP solution

    • Test inhibitors (dissolved in DMSO)

    • Assay buffer (e.g., phosphate buffer with detergent like Tween-80)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, the inhibitor solution, and the purified DprE1 enzyme.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 7-10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[5]

    • Initiate the reaction by adding the DPR substrate and DCPIP solution to each well.

    • Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.2 Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that prevents visible growth of Mtb.

  • Principle: Mtb is exposed to serial dilutions of the test compound in a suitable growth medium. After incubation, the presence or absence of bacterial growth is assessed.

  • Materials:

    • M. tuberculosis H37Rv strain

    • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and a detergent (e.g., Tween-80)

    • Test inhibitors

    • 96-well microplates

    • Resazurin solution (for viability assessment)

  • Procedure:

    • Prepare a standardized inoculum of Mtb H37Rv from a mid-log phase culture.

    • Prepare two-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plates.

    • Add the Mtb inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

    • Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).

    • Assess growth. This can be done visually or by adding a viability indicator like resazurin (alamarBlue), which changes color in the presence of metabolically active cells.

    • The MIC is defined as the lowest drug concentration at which no visible growth (or no color change) is observed.

Experimental_Workflow General Workflow for DprE1 Inhibitor Characterization cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / In Vivo Models cluster_SAR Lead Optimization DprE1_Assay DprE1 Inhibition Assay (e.g., DCPIP) MIC_Assay Mtb Growth Inhibition (MIC Assay) DprE1_Assay->MIC_Assay Correlate Target Engagement Cytotoxicity Cytotoxicity Assay (e.g., on HepG2, Vero cells) MIC_Assay->Cytotoxicity Assess Selectivity Macrophage_Model Intracellular Mtb Macrophage Model Cytotoxicity->Macrophage_Model Advance Promising Compounds Mouse_Model Murine Model of TB Macrophage_Model->Mouse_Model Evaluate In Vivo Efficacy SAR_Studies Structure-Activity Relationship (SAR) Mouse_Model->SAR_Studies Feedback for Optimization ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Refine Properties ADMET_Profiling->DprE1_Assay Synthesize & Test New Analogs

Caption: Workflow for DprE1 Inhibitor Characterization.

Conclusion and Future Directions

Novel benzothiazinones represent one of the most advanced classes of new antitubercular agents, with compounds like Macozinone (PBTZ169) and BTZ043 progressing into clinical studies.[1][9] Their potent, targeted, and covalent mechanism of action makes them highly effective against Mtb. The data and protocols presented in this guide offer a foundational resource for researchers working to discover and optimize the next generation of DprE1 inhibitors. Future efforts should focus on exploring structure-activity relationships to enhance potency, improve pharmacokinetic properties, and mitigate any potential off-target effects.[2][7] The development of non-covalent inhibitors and BTZ analogs that do not rely on a nitro group for activation also represents a promising avenue for overcoming potential resistance mechanisms and improving safety profiles.[1][6]

References

Methodological & Application

Synthesis and Evaluation of Novel Arylcarboxamide Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of novel therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis. This document provides detailed protocols for the synthesis and biological evaluation of a series of arylcarboxamide derivatives, which have demonstrated significant antitubercular activity. These compounds were rationally designed based on the structure of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acids and a promising drug target. The protocols outlined below are based on the successful synthesis and evaluation of potent MmpL3 inhibitors, offering a valuable resource for researchers engaged in the discovery of new antitubercular drugs.

Data Presentation

The following tables summarize the in vitro antitubercular activity and cytotoxicity of key synthesized arylcarboxamide analogs.

Table 1: In Vitro Antitubercular Activity of Arylcarboxamide Derivatives against M. tuberculosis H37Rv

Compound IDStructureMIC (μM)
8i 2-(4-chlorophenyl)-N-(4-pentylphenyl)quinoline-4-carboxamide9.97
13c N-(4-butylphenyl)-1-naphthamide6.55
13d N-(4-pentylphenyl)-1-naphthamide7.11
18b 4-(4-chlorophenyl)-N-(4-pentylphenyl)thiazole-2-carboxamide9.82
Ethambutol (Reference Drug)4.89

MIC: Minimum Inhibitory Concentration required to inhibit the growth of M. tuberculosis H37Rv.

Table 2: Cytotoxicity of Selected Potent Compounds against Vero Cells

Compound IDCC₅₀ (μM)
8i > 100
13c > 100
13d > 100
18b > 100

CC₅₀: 50% Cytotoxic Concentration.

Experimental Protocols

General Synthesis Protocol for Arylcarboxamide Derivatives

The synthesis of the target arylcarboxamide analogs is achieved through a straightforward amidation reaction between a carboxylic acid and an aniline derivative.

Materials and Reagents:

  • Appropriate aryl carboxylic acid (e.g., 1-naphthoic acid, 2-(4-chlorophenyl)quinoline-4-carboxylic acid)

  • Substituted aniline (e.g., 4-butylaniline, 4-pentylaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the aryl carboxylic acid (1.0 equivalent) and the substituted aniline (1.0 equivalent) in dry DCM in a round-bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired arylcarboxamide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.

Materials and Reagents:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Incubate for an additional 24 hours.

  • Determine the MIC by observing the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the arylcarboxamide analogs.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reagents Aryl Carboxylic Acid + Substituted Aniline Coupling Coupling Reaction (DCC, DMAP, DCM) Reagents->Coupling Crude Crude Product Coupling->Crude Filtration Filtration Crude->Filtration Extraction Work-up & Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure Pure Arylcarboxamide Chromatography->Pure Analysis Spectroscopic Analysis (NMR, MS) Pure->Analysis

Caption: General workflow for the synthesis and purification of arylcarboxamide analogs.

Proposed Mechanism of Action: MmpL3 Inhibition

The synthesized arylcarboxamides are proposed to inhibit the MmpL3 transporter, which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall.

MmpL3_Inhibition cluster_cell Mycobacterium Cell MmpL3 MmpL3 Transporter CellWall Cell Wall Synthesis MmpL3->CellWall Delivery MycolicAcid Mycolic Acids MycolicAcid->MmpL3 Transport Arylcarboxamide Arylcarboxamide (e.g., Agent-38 analog) Arylcarboxamide->MmpL3 Inhibition

Caption: Proposed mechanism of MmpL3 inhibition by arylcarboxamide analogs.

Application Notes & Protocols: In Vitro Efficacy Testing of Antitubercular Agent-38

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and development of new antitubercular agents are critical to combating the global threat of tuberculosis (TB), especially with the rise of drug-resistant strains. A robust and systematic in vitro evaluation is the foundational step in characterizing the efficacy and safety profile of any new chemical entity. These application notes provide detailed protocols for a panel of essential in vitro assays to determine the antitubercular potential of a novel compound, designated here as "Antitubercular agent-38". The assays are designed to assess its direct activity against Mycobacterium tuberculosis (M.tb), its effectiveness against intracellular bacilli, its potential for synergistic interactions with existing drugs, and its preliminary safety profile.

Determination of Minimum Inhibitory Concentration (MIC)

Application Note: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MABA is a widely used, reliable, and low-cost colorimetric assay to determine the MIC of compounds against replicating M.tb. The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink when reduced by metabolically active cells. A blue color in the well indicates bacterial growth inhibition, while a pink color signifies growth. This assay serves as the primary screen to quantify the potency of this compound.

Experimental Protocol: MABA
  • Preparation of M.tb Inoculum:

    • Grow M.tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute this suspension 1:50 in 7H9 broth to prepare the final inoculum.

  • Plate Setup:

    • Using a sterile 96-well microplate, add 100 µL of sterile 7H9 broth to wells in columns 2 through 12.

    • Add 200 µL of this compound (at the highest desired concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the drug-free growth control (no agent). Column 12 serves as a media-only blank control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M.tb inoculum to wells in columns 1 through 11.

    • Seal the plate with paraffin film and incubate at 37°C for 7 days.

  • Assay Readout:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • Record the results. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.

Intracellular Activity Assessment

Application Note: Macrophage Infection Model

M.tb is an intracellular pathogen that primarily resides within host macrophages. Therefore, evaluating a compound's ability to inhibit bacterial growth within this intracellular environment is crucial for predicting its potential in vivo efficacy. This assay uses a human macrophage-like cell line (e.g., THP-1) infected with M.tb to test the intracellular activity of this compound. Efficacy can be measured by quantifying bacterial viability using a luciferase-expressing M.tb strain, which provides a rapid and highly sensitive readout.

Experimental Protocol: Intracellular Luciferase Assay
  • Macrophage Preparation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed 5 x 10⁴ cells per well in a 96-well plate.

    • Differentiate the monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25 ng/mL and incubating for 48 hours at 37°C, 5% CO₂.

    • Wash the adherent macrophages with fresh medium to remove PMA.

  • Infection:

    • Infect the macrophages with a luciferase-expressing M.tb H37Rv strain at a Multiplicity of Infection (MOI) of 1:1.

    • Incubate for 4 hours to allow phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include a no-drug control.

    • Incubate the plate for 5 days at 37°C, 5% CO₂.

  • Assay Readout:

    • After incubation, lyse the macrophages using a cell lysis buffer (e.g., 0.1% Triton X-100).

    • Transfer the lysate to a white-walled 96-well plate.

    • Add the luciferase substrate and measure the luminescence using a luminometer.

    • Calculate the percent inhibition of intracellular growth relative to the no-drug control. The EC₅₀ (50% effective concentration) can be determined from the dose-response curve.

Drug Synergy Testing

Application Note: Checkerboard Assay

Tuberculosis is treated with combination therapy to enhance efficacy and prevent the emergence of resistance. The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents. This assay can determine if this compound acts synergistically (enhances effect), antagonistically (reduces effect), or indifferently with established anti-TB drugs like isoniazid or rifampicin. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Experimental Protocol: Checkerboard Assay
  • Plate Setup:

    • Use a 96-well microplate. Serially dilute this compound (Drug A) horizontally (e.g., across columns 1-10).

    • Serially dilute a known anti-TB drug (Drug B, e.g., Isoniazid) vertically (e.g., down rows A-G).

    • This creates a matrix of wells containing unique concentration combinations of both drugs.

    • Include controls for each drug alone (row H for Drug A, column 11 for Drug B) and a drug-free growth control (well H12).

  • Inoculation and Incubation:

    • Inoculate all wells (except a media blank) with M.tb H37Rv as described in the MABA protocol.

    • Seal and incubate the plate at 37°C for 7 days.

  • Readout and FICI Calculation:

    • Add Alamar Blue and determine the MIC for each drug alone and for every combination.

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Cytotoxicity Assessment

Application Note: MTT Assay

Before an antimicrobial agent can be considered for further development, its toxicity to mammalian cells must be evaluated. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. This assay determines the concentration of this compound that is toxic to a representative mammalian cell line (e.g., HepG2, a human liver cell line), providing a crucial preliminary safety profile.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Exposure:

    • Add serial dilutions of this compound to the cells. Include a vehicle-only control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (50% inhibitory concentration) is determined from the dose-response curve.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison and interpretation.

Table 1: In Vitro Activity and Cytotoxicity of this compound

Assay TypeTargetCell Line / StrainReadout ParameterResult (µg/mL)
Potency Replicating M.tbM.tb H37RvMICValue
Intracellular Activity Intracellular M.tbTHP-1 MacrophagesEC₅₀Value
Cytotoxicity Mammalian CellsHepG2IC₅₀Value

Table 2: Synergy of this compound with Standard Drugs

CombinationStrainFICI ValueInterpretation
Agent-38 + IsoniazidM.tb H37RvValueSynergy/Indifference/Antagonism
Agent-38 + RifampicinM.tb H37RvValueSynergy/Indifference/Antagonism

Visualizations and Workflows

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Evaluation cluster_2 Decision Point Compound This compound MABA MIC Determination (MABA) Compound->MABA Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Decision Lead Candidate? MABA->Decision Potent? (Low MIC) Cytotoxicity->Decision Non-toxic? (High IC50) Intracellular Intracellular Activity Assay (Macrophage Model) InVivo Proceed to In Vivo Models Intracellular->InVivo Synergy Synergy Testing (Checkerboard Assay) Synergy->InVivo Decision->Intracellular Yes Decision->Synergy

Caption: Workflow for in vitro evaluation of a new antitubercular agent.

G prep Prepare Drug Dilutions in 96-well Plate add_inoculum Inoculate Plate prep->add_inoculum inoculum Prepare M.tb Inoculum (Mid-log Phase) inoculum->add_inoculum incubate1 Incubate at 37°C for 7 Days add_inoculum->incubate1 add_dye Add Alamar Blue Reagent incubate1->add_dye incubate2 Incubate at 37°C for 24 Hours add_dye->incubate2 read Read Results (Blue = Inhibition) incubate2->read

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

G seed Seed & Differentiate THP-1 Macrophages infect Infect Macrophages with Luciferase-M.tb (MOI 1:1) seed->infect wash Wash to Remove Extracellular Bacteria infect->wash treat Add Agent-38 Dilutions & Incubate for 5 Days wash->treat lyse Lyse Macrophages treat->lyse read Measure Luminescence lyse->read

Caption: Workflow for the intracellular macrophage infection assay.

G plate 96-Well Plate drugA Drug A Dilution (Horizontally) plate->drugA drugB Drug B Dilution (Vertically) plate->drugB matrix Create Concentration Matrix drugA->matrix drugB->matrix inoculate Inoculate with M.tb & Incubate matrix->inoculate read Read MIC for Each Combination inoculate->read calculate Calculate FICI Score (FICI ≤ 0.5 = Synergy) read->calculate

Caption: Logical diagram of the checkerboard assay for synergy testing.

Application Notes and Protocols: Evaluation of Antitubercular Agent-38 (TBA-38) in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.

Introduction:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies.[1][2][3] Combination therapy is the cornerstone of effective tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[4] This document provides detailed application notes and protocols for the evaluation of a novel hypothetical antitubercular agent, designated TBA-38, in combination with existing first- and second-line anti-TB drugs.

1. Profile of the Hypothetical Antitubercular Agent-38 (TBA-38)

  • Compound Class: Nitroimidazopyran derivative.

  • Hypothetical Mechanism of Action: TBA-38 is a prodrug that requires reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis. Upon activation, it is believed to inhibit a novel enzyme, Mycolyl Transferase B (MT-B), which is essential for the final step of mycolic acid attachment to the arabinogalactan core of the mycobacterial cell wall. This disruption of cell wall synthesis leads to bactericidal activity.[3][5] This mechanism is distinct from that of other cell wall synthesis inhibitors like isoniazid (inhibits mycolic acid synthesis) and ethambutol (inhibits arabinogalactan synthesis), suggesting potential for synergistic interactions.[3][6]

References

Application Notes and Protocols for PK/PD Modeling of Antitubercular Agent-38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a global health crisis, necessitating the development of new, more effective therapeutic agents. The successful progression of a novel antitubercular candidate, such as Antitubercular agent-38, from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic and pharmacodynamic (PK/PD) properties. Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics is the study of the drug's effect on the pathogen.[1][2] The integration of these two disciplines in PK/PD modeling is a powerful tool to predict therapeutic efficacy, optimize dosing regimens, and minimize the emergence of drug resistance.[1][3][4]

This document provides a detailed overview of the application of PK/PD modeling to a hypothetical novel antitubercular candidate, "this compound." It outlines essential experimental protocols and data analysis workflows to guide researchers in the preclinical and clinical development of new anti-TB drugs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Core Concepts in Tuberculosis

The primary goal of PK/PD modeling in tuberculosis is to identify a surrogate endpoint that links drug exposure to its antimicrobial effect. For antitubercular agents, the key PK/PD indices that often correlate with efficacy are:

  • Peak Concentration to MIC ratio (Cmax/MIC): The ratio of the maximum plasma concentration of the drug to the Minimum Inhibitory Concentration.

  • Area Under the Curve to MIC ratio (AUC/MIC): The ratio of the total drug exposure over a 24-hour period to the MIC.[1][5]

  • Time above MIC (T>MIC): The percentage of time that the plasma concentration of the drug remains above the MIC.[1]

The determination of which of these indices best predicts the efficacy of this compound is a critical step in its development.

Pharmacokinetic Profiling of this compound

A comprehensive pharmacokinetic assessment is fundamental to understanding the behavior of this compound in vivo. This involves both in vitro and in vivo studies to determine key parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound
ParameterValueUnitsDescription
Molecular Weight 450.5 g/mol The sum of the atomic weights of the atoms in a molecule.
Aqueous Solubility 50µg/mLThe maximum concentration of the compound that can dissolve in water.
LogP 2.5-A measure of the lipophilicity of the compound.
Plasma Protein Binding 85%The extent to which the drug binds to proteins in the blood plasma.
Half-life (t½) 8hoursThe time it takes for the concentration of the drug in the body to be reduced by half.
Clearance (CL) 2.5L/hrThe volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) 40LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability (F) 70%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Experimental Protocol: In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines a typical experiment to determine the pharmacokinetic profile of this compound in mice.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral dose in mice.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% methylcellulose)

  • 6-8 week old BALB/c mice

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[3][6]

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., 25 mg/kg) to a cohort of mice (n=3-5 per time point).

  • Blood Sampling: Collect blood samples via retro-orbital bleeding or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6]

  • Data Analysis: Plot the plasma concentration versus time data and use pharmacokinetic modeling software (e.g., NONMEM®, Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Pharmacodynamic Evaluation of this compound

The pharmacodynamic assessment of this compound focuses on its in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb).

Table 2: Hypothetical In Vitro Activity of this compound against Mycobacterium tuberculosis
ParameterH37Rv (ATCC 27294)Clinical Isolate 1Clinical Isolate 2 (MDR)Units
MIC 0.1250.251µg/mL
MBC 0.514µg/mL

MDR: Multidrug-Resistant

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound against M. tuberculosis using the microplate Alamar Blue assay (MABA).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin)

  • Negative control (no drug)

Procedure:

  • Drug Preparation: Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final inoculum size.

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

PK/PD Modeling and Simulation

The integration of pharmacokinetic and pharmacodynamic data is crucial for predicting the clinical efficacy of this compound. Modeling and simulation can help in dose selection for further studies and in understanding the exposure-response relationship.[2][3]

Experimental Workflow for PK/PD Modeling

PKPD_Workflow cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics PK_in_vitro In Vitro ADME PK_in_vivo In Vivo PK (Murine) PK_in_vitro->PK_in_vivo PKPD_Model PK/PD Modeling & Simulation PK_in_vivo->PKPD_Model PD_in_vitro In Vitro Activity (MIC, Time-Kill) PD_in_vivo In Vivo Efficacy (Murine TB Model) PD_in_vitro->PD_in_vivo PD_in_vivo->PKPD_Model Dose_Optimization Dose Optimization & Regimen Design PKPD_Model->Dose_Optimization

Caption: Workflow for Pharmacokinetic/Pharmacodynamic Modeling.

Hypothetical Signaling Pathway Targeted by this compound

Many modern antitubercular drug discovery efforts focus on novel cellular targets. Let's hypothesize that this compound targets a key signaling pathway in M. tuberculosis essential for its survival within macrophages.

Signaling_Pathway cluster_macrophage Host Macrophage cluster_mtb_pathway Mtb Survival Pathway Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome engulfment Lysosome Lysosome Phagosome->Lysosome maturation SensorKinase Sensor Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphorylation EffectorProtein Effector Protein ResponseRegulator->EffectorProtein activation EffectorProtein->Phagosome arrests maturation Agent38 This compound Agent38->ResponseRegulator inhibition

Caption: Hypothetical Signaling Pathway Targeted by this compound.

Conclusion

The application of PK/PD modeling is an indispensable component of modern antitubercular drug development. By systematically evaluating the pharmacokinetic properties and pharmacodynamic effects of novel candidates like this compound, researchers can make data-driven decisions to advance the most promising compounds into clinical trials. The protocols and conceptual frameworks presented here provide a guide for the preclinical assessment of new antitubercular agents, with the ultimate goal of developing shorter, safer, and more effective treatments for tuberculosis.

References

Application Notes & Protocols: Formulating "Antitubercular Agent-38" for Improved Solubility and Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB) remains a global health crisis, and the efficacy of many potential antitubercular agents is hampered by their poor aqueous solubility, which leads to low bioavailability and suboptimal therapeutic outcomes. "Antitubercular agent-38" (ATA-38) is a promising novel candidate with potent in vitro activity against Mycobacterium tuberculosis. However, its clinical translation is challenged by its hydrophobic nature.

These application notes provide a comprehensive overview of formulation strategies and detailed experimental protocols to enhance the solubility and delivery of ATA-38. The methodologies described herein are intended for researchers, scientists, and drug development professionals working to overcome the biopharmaceutical challenges of poorly soluble drug candidates.

Physicochemical Properties of ATA-38 (Hypothetical)

To guide formulation development, a summary of the hypothetical physicochemical properties of ATA-38 is presented in Table 1.

Table 1: Hypothetical Physicochemical Properties of this compound (ATA-38)

PropertyValueImplication for Formulation
Molecular Weight 450.5 g/mol Moderate size, suitable for various encapsulation techniques.
Aqueous Solubility < 0.1 µg/mL at pH 7.4Extremely low solubility necessitates enabling formulations.
LogP 4.8High lipophilicity, suggesting good membrane permeability but poor dissolution.
BCS Classification Class II (High Permeability, Low Solubility)Formulation strategies should focus on enhancing dissolution.[1]
Melting Point 210 °CSuitable for melt-based formulation methods like hot-melt extrusion.
pKa 8.2 (weakly basic)Potential for salt formation to improve solubility.

Formulation Strategies for ATA-38

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like ATA-38.[2][3][4] These include solid dispersions, lipid-based formulations, and nanoparticle systems.[5][6]

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[7][8][9] This can be achieved by methods such as solvent evaporation, melting (fusion), and hot-melt extrusion.[9] The drug in the amorphous state within the hydrophilic carrier exhibits improved wettability and dissolution rates.[1][7]

Lipid-Based Formulations

Lipid-based formulations, such as liposomes and nanoemulsions, are effective for encapsulating lipophilic drugs.[2][10][11] These systems can improve drug solubilization in the gastrointestinal tract and facilitate lymphatic transport, potentially enhancing oral bioavailability.[5] Liposomes, which are phospholipid vesicles, can be used for targeted delivery, particularly to macrophages, which are primary reservoirs for M. tuberculosis.[12][13][14][15]

Nanoparticle Systems

Nanoparticle-based drug delivery systems, including polymeric nanoparticles and solid lipid nanoparticles (SLNs), offer advantages such as controlled and sustained drug release, reduced dose frequency, and improved stability.[5][6][16] Nanocarriers can be engineered for targeted delivery to infected cells.[5]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of selected formulations for ATA-38.

Protocol 1: Preparation of ATA-38 Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of ATA-38 with a hydrophilic polymer, such as polyvinylpyrrolidone (PVP) K30.

Materials:

  • This compound (ATA-38)

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Accurately weigh 100 mg of ATA-38 and 900 mg of PVP K30 (1:9 drug-to-polymer ratio).

  • Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Formulation of ATA-38 Loaded Liposomes by Thin-Film Hydration

This protocol details the preparation of liposomal vesicles encapsulating ATA-38.

Materials:

  • This compound (ATA-38)

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Weigh 100 mg of SPC, 25 mg of cholesterol, and 10 mg of ATA-38.

  • Dissolve the lipids and ATA-38 in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and rotate it at 60 rpm at 37°C under reduced pressure to form a thin lipid film on the inner surface.

  • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) and rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 37°C).

  • The resulting suspension of multilamellar vesicles (MLVs) can be sonicated using a probe sonicator (e.g., 5 minutes, 40% amplitude, pulse on/off cycle) or a bath sonicator to reduce the vesicle size.

  • For a more uniform size distribution, extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Store the prepared liposomes at 4°C.

Characterization of Formulations

Thorough characterization is essential to ensure the quality and performance of the developed formulations.[17][18][19][20]

Protocol 3: Determination of Drug Content and Encapsulation Efficiency

For Solid Dispersions:

  • Accurately weigh 10 mg of the solid dispersion and dissolve it in 10 mL of methanol.

  • Further dilute the solution with methanol to a suitable concentration.

  • Measure the absorbance using a UV-Vis spectrophotometer at the λmax of ATA-38 and determine the concentration from a standard curve.

  • Calculate the drug content using the following formula: Drug Content (%) = (Actual amount of ATA-38 in solid dispersion / Theoretical amount of ATA-38 in solid dispersion) x 100

For Liposomes:

  • Separate the unencapsulated ATA-38 from the liposomal formulation by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C) or size exclusion chromatography.

  • Collect the supernatant containing the free drug and measure its concentration using UV-Vis spectrophotometry or HPLC.

  • Disrupt the liposomal pellet with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Determine the concentration of the encapsulated drug.

  • Calculate the encapsulation efficiency (EE%) using the formula: EE (%) = (Amount of encapsulated ATA-38 / Total amount of ATA-38 used) x 100

Protocol 4: In Vitro Dissolution Studies

Apparatus: USP Dissolution Apparatus II (Paddle type) Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) with 0.5% w/v sodium lauryl sulfate (SLS). Temperature: 37 ± 0.5 °C Paddle Speed: 75 rpm

Procedure:

  • Place an amount of the formulation equivalent to a specific dose of ATA-38 into the dissolution vessel.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for ATA-38 concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables summarize hypothetical characterization data for different ATA-38 formulations.

Table 2: Characterization of ATA-38 Solid Dispersion Formulations

Formulation CodeDrug:Polymer RatioDrug Content (%)Solubility in SIF (µg/mL)% Drug Release at 60 min
ATA-38 Pure Drug -1000.085.2
SD1 1:5 (PVP K30)98.5 ± 1.215.3 ± 0.875.4 ± 3.1
SD2 1:9 (PVP K30)99.1 ± 0.925.8 ± 1.592.1 ± 2.5
SD3 1:9 (Soluplus®)98.9 ± 1.130.5 ± 2.195.6 ± 1.9

Table 3: Characteristics of ATA-38 Loaded Liposomal Formulations

Formulation CodeLipid Composition (molar ratio)Vesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-1 SPC:Chol (2:1)150.2 ± 5.60.25 ± 0.03-25.4 ± 1.875.3 ± 4.2
Lipo-2 DPPC:Chol (2:1)145.8 ± 6.10.22 ± 0.02-22.1 ± 2.082.1 ± 3.5
Lipo-3 SPC:Chol:DSPE-PEG (2:1:0.1)130.5 ± 4.90.18 ± 0.01-15.6 ± 1.578.9 ± 3.9

Mandatory Visualizations

Experimental Workflow for Solid Dispersion Formulation and Characterization

G cluster_prep Preparation cluster_char Characterization cluster_eval Further Evaluation start Weigh ATA-38 and Polymer dissolve Dissolve in Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill drug_content Drug Content Analysis mill->drug_content dissolution In Vitro Dissolution mill->dissolution solid_state Solid-State Characterization (DSC, XRD) mill->solid_state stability Stability Studies dissolution->stability invivo In Vivo Studies stability->invivo

Caption: Workflow for solid dispersion formulation.

Logical Relationship of Formulation Strategies to Improve Bioavailability

G cluster_problem The Challenge cluster_goal The Goal cluster_strategies Formulation Strategies problem Poor Aqueous Solubility of ATA-38 solid_disp Solid Dispersions problem->solid_disp lipid_form Lipid-Based Formulations problem->lipid_form nanoparticles Nanoparticles problem->nanoparticles goal Enhanced Bioavailability solid_disp->goal lipid_form->goal nanoparticles->goal

Caption: Strategies for enhancing bioavailability.

In Vitro and In Vivo Evaluation

In Vitro Anti-mycobacterial Activity

The efficacy of the developed formulations should be tested against M. tuberculosis H37Rv strain using assays such as the Microplate Alamar Blue Assay (MABA) to determine the minimum inhibitory concentration (MIC).[21][22]

In Vivo Pharmacokinetic and Efficacy Studies

Promising formulations should be advanced to in vivo studies in relevant animal models (e.g., BALB/c mice) to evaluate their pharmacokinetic profiles and therapeutic efficacy.[23][24][25][26][27] Key parameters to assess include drug concentration in plasma and target tissues (lungs, spleen), area under the curve (AUC), and reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen.

Conclusion

The formulation of poorly soluble antitubercular agents like ATA-38 is a critical step in their development pipeline. The strategies and protocols outlined in these application notes provide a robust framework for enhancing the solubility, dissolution, and ultimately the bioavailability of such promising drug candidates. By systematically applying these methods, researchers can overcome significant biopharmaceutical hurdles and accelerate the translation of new antitubercular therapies from the laboratory to the clinic.

References

Application Notes & Protocols: Generation and Characterization of "Antitubercular Agent-38" Resistant Mutants of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research and the development of novel antitubercular drugs.

Introduction: The emergence of drug resistance is a significant obstacle in the effective treatment of tuberculosis (TB). Understanding the mechanisms by which Mycobacterium tuberculosis (Mtb) acquires resistance to new therapeutic candidates, such as "Antitubercular agent-38," is a critical step in the drug development pipeline. The generation and characterization of resistant mutants in vitro provide invaluable insights into potential resistance mechanisms, the frequency of resistance development, and the specific genetic loci involved. This document outlines detailed protocols for the generation of "this compound" resistant Mtb mutants, along with methods for their phenotypic and genotypic characterization.

Two primary methodologies are employed for the in vitro generation of drug-resistant mutants: the induction of resistance through serial passaging and the isolation of spontaneously arising mutants.[1] Both approaches are crucial as they can mimic different evolutionary pathways to resistance.[1]

Section 1: Data Presentation

Table 1: Phenotypic Characterization of "this compound" Resistant Mutants

This table summarizes the Minimum Inhibitory Concentration (MIC) data for the wild-type Mtb strain and the generated resistant mutants. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Mtb Strain ID Method of Generation Parental Strain MIC (µg/mL) Mutant Strain MIC (µg/mL) Fold Increase in MIC Associated Genetic Mutation(s)
Wild-Type H37RvN/A[Insert WT MIC]N/AN/AN/A
AG38-R1Spontaneous Mutation[Insert WT MIC][Insert Mutant MIC][Calculate Fold Increase][e.g., rpoB S531L]
AG38-R2Spontaneous Mutation[Insert WT MIC][Insert Mutant MIC][Calculate Fold Increase][e.g., katG G315T]
AG38-R3Induced (Serial Passaging)[Insert WT MIC][Insert Mutant MIC][Calculate Fold Increase][e.g., pncA V139G]
AG38-R4Induced (Serial Passaging)[Insert WT MIC][Insert Mutant MIC][Calculate Fold Increase][e.g., unknown]

Data in this table is illustrative. Actual values should be determined experimentally.

Section 2: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of "this compound"

Objective: To determine the baseline susceptibility of the wild-type M. tuberculosis strain to "this compound".

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80

  • "this compound" stock solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a twofold serial dilution of "this compound" in 7H9 broth in a 96-well plate.

  • Inoculate the wells with an Mtb suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free well as a growth control and a media-only well as a negative control.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest drug concentration that inhibits visible growth.

Protocol 2: Generation of Spontaneous Resistant Mutants

Objective: To isolate Mtb mutants that have spontaneously acquired resistance to "this compound".

Materials:

  • Mid-log phase culture of M. tuberculosis

  • Middlebrook 7H10 agar plates supplemented with 10% OADC

  • "this compound"

Procedure:

  • Grow a large culture of Mtb to the mid-log phase.

  • Plate a high density of cells (e.g., 10^8 to 10^10 CFUs) onto 7H10 agar plates containing "this compound" at concentrations 4x, 8x, and 16x the predetermined MIC.

  • Concurrently, plate serial dilutions of the culture onto drug-free 7H10 agar to determine the total viable count.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Colonies that appear on the drug-containing plates are considered potential resistant mutants.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Generation of Induced Resistant Mutants via Serial Passaging

Objective: To select for Mtb mutants with resistance to "this compound" through continuous exposure to the drug.

Materials:

  • Log-phase culture of M. tuberculosis

  • 7H9 broth with OADC and Tween 80

  • "this compound"

Procedure:

  • Inoculate a culture of Mtb in 7H9 broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of "this compound".

  • Incubate at 37°C until growth is observed.

  • Use this culture to inoculate a fresh tube of 7H9 broth with a higher concentration of the drug (e.g., 2x the previous concentration).

  • Repeat this process of serial passaging, gradually increasing the drug concentration.

  • Once growth is observed at a significantly higher concentration than the initial MIC, isolate single colonies by plating on 7H10 agar.

Protocol 4: Phenotypic and Genotypic Characterization of Resistant Mutants

Objective: To confirm the resistance phenotype and identify the genetic basis of resistance in the isolated mutants.

Phenotypic Characterization:

  • For each putative resistant mutant, re-determine the MIC of "this compound" using the protocol described in Protocol 1.

  • A significant increase in the MIC compared to the wild-type strain confirms the resistant phenotype.

Genotypic Characterization:

  • Extract genomic DNA from both the wild-type and the resistant mutant strains.

  • Perform whole-genome sequencing (WGS) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type parent.

  • Analyze the sequencing data to identify mutations in genes that are plausible candidates for conferring resistance, such as those involved in the drug's target pathway, drug activation, or efflux.

Section 3: Visualizations

Workflow for Generating and Characterizing Resistant Mutants

G cluster_generation Mutant Generation cluster_isolation Isolation and Confirmation cluster_characterization Genotypic Characterization cluster_output Output start Wild-Type M. tuberculosis Culture spontaneous Spontaneous Mutation (High-density plating on drug media) start->spontaneous induced Induced Mutation (Serial passaging with increasing drug concentration) start->induced isolate_sp Isolate Colonies from Spontaneous Plates spontaneous->isolate_sp isolate_in Isolate Colonies from Induced Culture induced->isolate_in confirm_mic Confirm Resistance Phenotype (MIC Determination) isolate_sp->confirm_mic isolate_in->confirm_mic dna_extraction Genomic DNA Extraction confirm_mic->dna_extraction wgs Whole Genome Sequencing dna_extraction->wgs analysis Bioinformatic Analysis (Identify Mutations) wgs->analysis output Identified Resistance Associated Variants (RAVs) analysis->output G cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms drug This compound (Extracellular) entry Drug Entry drug->entry activation Pro-drug Activation (by bacterial enzyme) entry->activation If pro-drug active_drug Active Drug (Intracellular) entry->active_drug If active drug activation->active_drug target Cellular Target (e.g., Enzyme, Ribosome) active_drug->target inhibition Inhibition of Cellular Process target->inhibition death Bacterial Death inhibition->death mut_entry Reduced Permeability mut_entry->entry mut_activation Mutation in Activating Enzyme mut_activation->activation mut_target Alteration of Drug Target mut_target->target efflux Drug Efflux efflux->active_drug

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Toxicity Issues with Benzothiazinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazinone (BTZ) compounds. The information is designed to help you navigate and overcome common toxicity-related challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your research with benzothiazinone compounds, offering potential causes and actionable solutions.

1. Issue: High in vitro cytotoxicity observed in cell-based assays.

  • Potential Cause 1: Off-target effects. While many BTZs are designed to be specific for their primary target (e.g., DprE1 in Mycobacterium tuberculosis), they can interact with other cellular components, leading to toxicity. The electrophilic nature of the activated nitroso derivative can lead to reactions with unintended nucleophiles.

  • Troubleshooting Steps:

    • Perform a counter-screening assay: Test your compound against a panel of common off-targets to identify potential unintended interactions.

    • Use a lower concentration range: Determine the therapeutic window by titrating your compound to the lowest effective concentration against your primary target.

    • Modify the compound structure: If off-target activity is identified, consider structure-activity relationship (SAR) studies to modify the compound and reduce unwanted interactions while maintaining on-target potency. Rational drug design, using computational and structural biology tools, can help in designing drugs with higher specificity.[1]

    • Assess for reactive metabolite formation: The nitro group of BTZs can be a source of reactive metabolites.[2] Consider if your in vitro system is metabolically activating the compound.

2. Issue: Poor in vivo tolerability or observed toxicity in animal models.

  • Potential Cause 1: Formation of toxic metabolites. A key biotransformation of some BTZs is the formation of hydride-Meisenheimer complexes (HMCs), which can be a metabolic dead-end or contribute to toxicity.[3] Additionally, the 8-nitro group is a potential liability for idiosyncratic toxicity.[2]

  • Troubleshooting Steps:

    • Conduct metabolic profiling: Use techniques like mass spectrometry to identify the metabolites of your BTZ compound in vivo. This can help determine if HMCs or other potentially toxic species are being formed.

    • Modify the BTZ scaffold: Research has shown that substitution at the C-6 position with electron-withdrawing groups can influence the propensity for HMC formation.[3] Consider synthesizing and testing analogs with modifications designed to limit this metabolic pathway.

    • Adjust the dosing regimen: Toxicity can be dose-dependent. Experiment with different dosing schedules (e.g., lower doses administered more frequently) to maintain efficacy while reducing peak plasma concentrations that might trigger toxic effects.[4]

3. Issue: Low bioavailability and poor pharmacokinetic properties.

  • Potential Cause 1: Low aqueous solubility. Many BTZ derivatives suffer from poor solubility, which can limit their absorption and bioavailability.[5][6]

  • Troubleshooting Steps:

    • Chemical modification: Introduce moieties that improve solubility. For example, incorporating a sulfonylpiperazine group or a C-2 nitrogen spiro-heterocycle has been shown to improve solubility and pharmacokinetic profiles in some BTZ series.[5][7]

    • Formulation strategies:

      • Nanosuspensions: This technique can improve the dissolution rate and saturation solubility of poorly water-soluble drugs.[8]

      • Prodrugs: Design a prodrug that is more soluble and is converted to the active BTZ compound in vivo.[9]

      • Lipid-based formulations: Encapsulating the BTZ compound in liposomes or other lipid-based carriers can enhance solubility and absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for most antitubercular benzothiazinones?

A1: The most well-studied benzothiazinones, such as BTZ043 and PBTZ169 (Macozinone), act as covalent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[10][11][12] DprE1 is essential for the biosynthesis of the mycobacterial cell wall. The BTZ compound's nitro group is reduced by the flavin cofactor within DprE1 to a reactive nitroso species, which then forms a covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition and bacterial death.[10][13][14]

Q2: Are all benzothiazinone compounds toxic?

A2: Not necessarily. Toxicity varies among different BTZ analogs. While some, like PBTZ169, have shown toxicity in predictive models, other analogs have been predicted to be non-toxic.[13][15] Toxicity is influenced by the specific chemical structure, metabolic stability, and off-target activity of the compound. Through medicinal chemistry efforts, it is possible to design and synthesize BTZ derivatives with improved safety profiles.

Q3: What are hydride-Meisenheimer complexes (HMCs) and why are they a concern?

A3: Hydride-Meisenheimer complexes are adducts formed from the reaction of a nucleophile (in this case, a hydride ion) with an electron-deficient aromatic ring of the BTZ compound. This has been identified as a significant in vivo biotransformation pathway for some BTZs.[3][16] The formation of HMCs can impact the compound's pharmacokinetics and potentially contribute to its toxicity profile. Understanding and controlling HMC formation is a key aspect of optimizing BTZ drug candidates.

Q4: How can I assess the potential for my benzothiazinone compound to be mutagenic?

A4: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13] This can be done through in silico prediction models during the early stages of drug design or through standard in vitro Ames assays using various strains of Salmonella typhimurium.

Q5: Can I combine benzothiazinones with other drugs?

A5: Yes, combination therapy is a key strategy, particularly in treating tuberculosis. Studies have shown that BTZs can have additive or even synergistic effects when combined with other anti-TB drugs. For example, BTZ043 has been shown to act synergistically with TMC207.[17] It is hypothesized that by weakening the cell wall, BTZs may improve the penetration of other drugs to their targets.[17] No antagonism has been reported between BTZ043 and several other anti-TB drugs.[17]

Data Presentation

Table 1: Comparative Activity and Toxicity of Selected Benzothiazinone Analogs

CompoundTarget OrganismMIC (µM)Cytotoxicity (CC50 or IC50 in µM)Cell LineSolubility (mg/mL at pH 2)Reference
PBTZ169 M. tuberculosis H37Rv<0.035>50Vero0.0003[7]
11l M. tuberculosis H37Rv<0.035>50Vero0.67[7]
11m M. tuberculosis H37Rv<0.035>50Vero2.04[7]
BTZ043 M. tuberculosis H37Rv0.0023>10 (Ex vivo model)Macrophages-[11][18]
Compound 2 M. tuberculosis H37Rv~0.02>1.0 µg/mL (no inhibition)HepG2-[6]
Compound 37 M. tuberculosis H37Rv~0.02>1.0 µg/mL (no inhibition)HepG2-[6]

Note: MIC (Minimum Inhibitory Concentration) values indicate potency against the target organism. Cytotoxicity values indicate the concentration at which the compound is toxic to mammalian cells. A higher CC50/IC50 and a lower MIC are desirable.

Experimental Protocols

1. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Objective: To determine the concentration of a benzothiazinone compound that inhibits the metabolic activity of a mammalian cell line by 50% (IC50).

  • Methodology:

    • Cell Culture: Culture a relevant mammalian cell line (e.g., HepG2 for hepatotoxicity, Vero for general cytotoxicity) in appropriate media and conditions until confluent.

    • Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well). Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the benzothiazinone compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

2. Protocol: Metabolic Stability Assessment in Human Liver Microsomes

  • Objective: To evaluate the rate at which a benzothiazinone compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

  • Methodology:

    • Reaction Mixture Preparation: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.2 mg/mL) and the test compound (e.g., 1.0 µM).

    • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 10 minutes to equilibrate the temperature.

    • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).

    • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately quench the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.[6]

Visualizations

DprE1_Inhibition_Pathway cluster_DprE1 DprE1 Enzyme cluster_BTZ Benzothiazinone FAD FAD (oxidized) FADH2 FADH2 (reduced) FAD->FADH2 BTZ_nitroso BTZ (Nitroso intermediate) Cys387 Cys387 (active site) Covalent_Adduct Covalent Adduct (DprE1 Inactivated) BTZ_nitro BTZ (Nitro form) BTZ_nitro->BTZ_nitroso Bioactivation BTZ_nitroso->Covalent_Adduct Covalent Bond Formation

Mechanism of DprE1 covalent inhibition by benzothiazinones.

Toxicity_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Evaluation ADMET ADMET Prediction (e.g., AMES Toxicity) Cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2, Vero) ADMET->Cytotoxicity Proceed if low risk Metabolic_Stability Microsomal Stability Assay Cytotoxicity->Metabolic_Stability Optimization SAR & Lead Optimization Cytotoxicity->Optimization Iterate if toxic Off_Target Off-Target Screening Metabolic_Stability->Off_Target PK_PD Pharmacokinetics & Tolerability Studies Off_Target->PK_PD Proceed if favorable profile Efficacy Efficacy in Disease Model PK_PD->Efficacy PK_PD->Optimization Iterate if poor PK/Tox

Experimental workflow for evaluating BTZ compound toxicity.

BTZ_Toxicity_Logic cluster_properties Physicochemical Properties cluster_metabolism Metabolic Pathways cluster_toxicity Toxicity Outcomes BTZ Benzothiazinone Scaffold Solubility Poor Solubility BTZ->Solubility Lipophilicity High Lipophilicity BTZ->Lipophilicity HMC Hydride-Meisenheimer Complex (HMC) Formation BTZ->HMC Biotransformation Reactive_Metabolite Reactive Nitroso Intermediate BTZ->Reactive_Metabolite Bioactivation Poor_PK Poor Bioavailability Solubility->Poor_PK InVivo_Tox In Vivo Toxicity HMC->InVivo_Tox Reactive_Metabolite->InVivo_Tox InVitro_Cyto In Vitro Cytotoxicity Reactive_Metabolite->InVitro_Cyto Off-target reactions

References

Technical Support Center: Optimizing the Synthetic Yield of Antitubercular Agent-38 (SQ109)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of the promising antitubercular agent SQ109, used here as a representative for "Antitubercular agent-38".

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for SQ109?

A1: The most common synthetic route for SQ109 involves coupling two key fragments, geranylamine and 2-adamantanamine, via an ethylenediamine linker.[1][2] The general process consists of three main stages:

  • Synthesis of Key Intermediates: Preparation of geranylamine from a precursor like geraniol, and preparation of an activated linker molecule (e.g., a bromoacetamide derivative of one of the amines).

  • Coupling Reaction: An SN2 reaction to couple the geranylamine and 2-adamantanamine fragments, forming an aminoamide precursor.[1]

  • Final Reduction: Reduction of the amide bond in the precursor to yield the final ethylenediamine product, SQ109.[1][2]

Q2: What are the major challenges affecting the overall yield of SQ109?

A2: The primary challenges in SQ109 synthesis are the cumulative yield loss over multiple steps, difficulties in the synthesis and purification of the key intermediate geranylamine, and side reactions during the final amide reduction step.[1] Specifically, the reduction of the amide using traditional reagents like Lithium Aluminum Hydride (LiAlH₄) in refluxing THF can lead to the unwanted reduction of the double bonds in the geranyl moiety, significantly lowering the yield of the desired product.[1]

Q3: What is the mechanism of action of SQ109?

A3: SQ109 functions by inhibiting the MmpL3 transporter protein, which is essential for the transport of trehalose monomycolate (TMM).[3][4][5] TMM is a fundamental component required for the synthesis of the mycobacterial cell wall.[1][2] By blocking this transport, SQ109 effectively disrupts cell wall biosynthesis, leading to bacterial death.[3]

Q4: Are there alternative synthetic routes reported for SQ109?

A4: Yes, an alternative route involves the condensation of 2-adamantanone with N-geranyl ethylenediamine, followed by a reductive amination step.[1][2][6] While this method is effective, it may not be suitable for creating certain analogues of SQ109 that have substitutions on the 2-adamantyl group.[1][6]

Troubleshooting Guide

Issue 1: Low Yield in Geranylamine (Intermediate 4) Synthesis

Q: My synthesis of geranylamine from geraniol results in a very low yield (<30%). What are the common pitfalls and how can I improve this step?

A: Low yields in geranylamine synthesis are a frequently reported issue.[1] The outcome is highly dependent on the chosen method.

  • Problem: The Gabriel synthesis or Mitsunobu reaction, common literature methods for this conversion, can be inconsistent. The Gabriel synthesis, involving the reaction of geranyl bromide with potassium phthalimide, can suffer from side reactions.[1][2] The Mitsunobu reaction, while effective, requires careful purification to remove byproducts like phosphine oxide.[1]

  • Solution: An improved and more consistent method involves a two-step process:

    • Conversion to Geranyl Bromide: React geraniol with phosphorus tribromide (PBr₃) in a non-polar solvent like diethyl ether at low temperatures (-5 °C) to quantitatively produce geranyl bromide.[2]

    • Azide Formation and Reduction: Convert the geranyl bromide to geranyl azide using sodium azide (NaN₃), followed by reduction with a reducing agent like LiAlH₄ to yield geranylamine. This method has been shown to provide a higher overall yield.[1]

Method Comparison for Geranylamine SynthesisReported Overall Yield from GeraniolKey Considerations
Gabriel Synthesis 20-37%[2]Can be inconsistent; requires careful control of reaction conditions.
Mitsunobu Reaction ~37-49%[1]Requires extensive purification to remove triphenylphosphine oxide.
Improved Azide Route ~66% [2]More reliable and higher yielding; involves handling of azides.
Issue 2: Inefficient Coupling to Form Aminoamide Precursor (Compound 8 or 12)

Q: The coupling reaction between my amine fragment and the bromoacetamide derivative is slow and gives a low yield. How can I optimize this step?

A: This is a standard nucleophilic substitution reaction. Inefficiency often stems from suboptimal reaction conditions or reagent quality.

  • Problem: Insufficient base, presence of moisture, or low reactivity of the starting materials can hinder the reaction.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry THF as the solvent and ensure all glassware is thoroughly dried. Moisture can react with the reagents and reduce efficiency.[1]

    • Use an Appropriate Base: Triethylamine (Et₃N) is commonly used to scavenge the HBr formed during the reaction. Ensure at least one equivalent is used.[1]

    • Reaction Time: The reaction can be slow, often requiring up to 48 hours at room temperature to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 3: Poor Yield and Side-Products in the Final Amide Reduction Step

Q: When reducing the aminoamide precursor with LiAlH₄, I get a low yield of SQ109 and significant byproducts. How can this critical step be optimized?

A: This is the most critical and problematic step in the synthesis. Standard LiAlH₄ reduction in refluxing THF is known to cause partial reduction of the double bonds within the geranyl group, leading to impurities that are difficult to separate.[1]

  • Problem: The high temperatures required for traditional LiAlH₄ reduction are harsh and lead to over-reduction of the geranyl moiety. This results in a mixture of products and a low yield of pure SQ109.[1]

  • Optimized Solution: A novel, milder reduction method significantly improves the yield and purity. This involves the use of Me₃SiCl with LiAlH₄ in dry Dichloromethane (DCM) at low temperatures (0–5 °C) .[1][2]

    • The Me₃SiCl acts as an activator for the amide carbonyl group, forming a trimethylsilyl enol intermediate. This intermediate is much more readily reduced by LiAlH₄, allowing the reaction to proceed efficiently under mild conditions that preserve the geranyl double bonds.[1][2]

Reduction Method for Aminoamide PrecursorTemperatureReported YieldPurity Issues
LiAlH₄ in refluxing THF Reflux (~66 °C)Low (<30%)Significant byproducts from geranyl chain reduction.[1]
Me₃SiCl / LiAlH₄ in DCM 0–5 °C 31–38% [1][2]Cleaner reaction with minimal side-product formation.[1]

Experimental Protocols

Protocol 1: Improved Synthesis of Geranylamine (4)
  • Step A: Geranyl Bromide (2) from Geraniol (1)

    • Dissolve Geraniol (1) in dry diethyl ether and cool the solution to -5 °C in an ice-salt bath.

    • Slowly add phosphorus tribromide (PBr₃) dropwise while maintaining the temperature.

    • Allow the reaction to stir for 3 hours at this temperature.

    • Perform a standard aqueous workup to isolate the crude geranyl bromide, which is often used in the next step without further purification. The yield is typically quantitative.[2]

  • Step B: Geranylamine (4) via Azide Intermediate

    • Dissolve geranyl bromide (2) in ethanol.

    • Add sodium azide (NaN₃) and heat the mixture to reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture and perform a workup to isolate the geranyl azide.

    • Carefully reduce the geranyl azide with LiAlH₄ in an appropriate solvent like diethyl ether to yield geranylamine (4).

Protocol 2: Synthesis of Bromoacetamide Intermediate (11)
  • Dissolve 2-adamantanamine (6) in Dichloromethane (DCM).

  • Add an aqueous solution of potassium carbonate (K₂CO₃).

  • Cool the biphasic mixture to 0 °C and slowly add bromoacetyl bromide.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Separate the organic layer, wash, dry, and concentrate it. The crude product can be purified by filtration through silica gel to afford the bromoacetamide (11) with a reported yield of 91%.[7]

Protocol 3: Optimized Reduction to Synthesize SQ109 (10)
  • Dissolve the aminoamide precursor (e.g., compound 8 or 12) in dry DCM under an argon atmosphere and cool to 0 °C.

  • In a separate flask, suspend LiAlH₄ in dry DCM, cool to 0 °C, and slowly add freshly distilled trimethylsilyl chloride (Me₃SiCl).

  • Transfer the LiAlH₄/Me₃SiCl mixture to the solution of the aminoamide precursor dropwise, maintaining the temperature between 0–5 °C.

  • Stir the reaction for 2.5 hours at this temperature.

  • Quench the reaction carefully at 0 °C by the slow addition of 10% aqueous NaOH.

  • Perform an aqueous workup, extract the product with DCM, and purify by column chromatography to yield SQ109. The reported yield for this step is between 31-38%.[1][2]

Visualizations

G A Geraniol (1) B Geranylamine (4) A->B Improved Azide Route (PBr3, then NaN3, LiAlH4) Yield: ~66% F Aminoamide Precursor (12) B->F Et3N, dry THF Yield: 72% C 2-Adamantanamine (6) E N-(2-adamantyl)- 2-bromoacetamide (11) C->E K2CO3, DCM Yield: 91% D Bromoacetyl Bromide D->E E->F G SQ109 (10) F->G Optimized Reduction (Me3SiCl, LiAlH4, DCM, 0-5°C) Yield: 31-38%

Caption: Overall synthetic workflow for the antitubercular agent SQ109.

G start Low Yield or Impurities in Final Reduction Step? cause1 Side-product Detected? (e.g., reduced geranyl chain) start->cause1 cause2 Incomplete Reaction? cause1->cause2 No solution1a YES: Reaction conditions are too harsh. ACTION: Switch to milder, optimized protocol. cause1->solution1a Yes solution2a NO: Starting material remains. cause2->solution2a Yes end_node Improved Yield & Purity cause2->end_node No, reaction is clean solution1b Use Me3SiCl / LiAlH4 in dry DCM at 0-5 °C. solution1a->solution1b solution1c Avoid high temperatures (refluxing THF). solution1b->solution1c solution1c->end_node solution2b Check quality/quantity of LiAlH4. Ensure anhydrous conditions. solution2a->solution2b solution2c Note: Increasing temp/time with standard LiAlH4 will worsen side reactions. solution2b->solution2c

Caption: Troubleshooting decision tree for the amide reduction step in SQ109 synthesis.

G sq109 SQ109 mmpl3 MmpL3 Transporter (in Mycobacterial Membrane) sq109->mmpl3 Binds to & Inhibits transport TMM Transport (Blocked) mmpl3->transport Mediates tmm Trehalose Monomycolate (TMM) tmm->transport cellwall Mycolic Acid Layer Synthesis transport->cellwall Is Essential For disruption Cell Wall Disruption & Bacterial Death cellwall->disruption Leads to

Caption: Mechanism of action pathway for the antitubercular agent SQ109.

References

Addressing off-target effects of "Antitubercular agent-38"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular agent-38 (AT-38)

Welcome to the AT-38 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential off-target effects of this compound (AT-38) during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AT-38?

A1: AT-38 is a potent, direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1][2][3] By blocking InhA, AT-38 disrupts the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][3] This targeted disruption leads to cell lysis and bactericidal activity against both replicating and non-replicating mycobacteria. Unlike isoniazid, AT-38 does not require activation by the catalase-peroxidase enzyme KatG, making it active against many isoniazid-resistant strains.[2][3]

Q2: What are the known or suspected off-target effects of AT-38?

A2: Preclinical data indicates three primary areas of concern for off-target effects, which are generally dose-dependent:

  • Hepatotoxicity: AT-38 has shown potential for off-target inhibition of human mitochondrial complex I, which can lead to mitochondrial dysfunction and cytotoxicity in hepatocytes. This is a common concern with many antitubercular agents.[4][5]

  • Neurotoxicity: Mild inhibitory activity against a human serine/threonine kinase, referred to as "Kinase-X," has been observed. This kinase is involved in neuronal survival pathways, and its inhibition may contribute to peripheral neuropathy.[4]

  • Cardiotoxicity: AT-38 exhibits low-affinity binding to the hERG potassium channel.[6][7] Inhibition of this channel can prolong the QT interval, a risk factor for cardiac arrhythmias.[6][7]

Q3: How can I differentiate between on-target mycobacterial toxicity and off-target mammalian cell cytotoxicity in my experiments?

A3: A common method is to run parallel cytotoxicity assays. One assay should use a relevant mammalian cell line (e.g., HepG2 for liver, SH-SY5Y for neurons) that is not infected with M. tuberculosis. A second assay should use the same cell line infected with the bacteria. If you observe cytotoxicity in the uninfected cells at similar concentrations to those that kill the bacteria in the infected cells, it is likely an off-target effect. A significant difference in the effective concentration between these two conditions suggests a more specific, on-target effect.

Q4: What are the recommended starting concentrations for in vitro assays to minimize off-target effects?

A4: We recommend starting with a concentration range that brackets the Minimum Inhibitory Concentration (MIC) for M. tuberculosis H37Rv, which is approximately 0.1 µM for AT-38. A typical concentration-response curve might range from 0.01 µM to 10 µM. Off-target effects are more commonly observed at concentrations exceeding 5 µM. If you observe significant toxicity in control (uninfected) mammalian cells at concentrations below 1 µM, it may indicate a problem with the experimental setup or cell health.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in Mammalian Cell Lines

Q: I am observing significant cell death in my uninfected mammalian cell lines (e.g., HepG2) at concentrations of AT-38 close to its MIC against M. tuberculosis. What is the likely cause and how can I investigate it?

A: This observation strongly suggests an off-target cytotoxic effect, likely related to hepatotoxicity. The troubleshooting workflow below can help you confirm the mechanism.

G

Quantitative Data Summary

The following table summarizes the typical IC50 (half-maximal inhibitory concentration) values for AT-38 across different cell lines.

Cell LineCell TypeTargetIC50 (µM)
M. tuberculosis H37RvBacteriumOn-Target (InhA)~0.1
HepG2Human HepatocyteOff-Target~2.5
SH-SY5YHuman NeuroblastomaOff-Target~8.0
iPSC-CardiomyocytesHuman CardiomyocyteOff-Target>10

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a method to quantify cell viability.[8]

  • Cell Seeding: Plate mammalian cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of AT-38 in cell culture medium.[9] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with no cells for background measurement.[10]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the results to determine the IC50 value.

Problem 2: Inconsistent Results in Kinase Activity Assays

Q: I am using AT-38 as a negative control in an unrelated kinase assay, but I'm seeing variable inhibition. Why might this be happening?

A: AT-38 has a known off-target interaction with a human kinase ("Kinase-X"), which may have structural similarities to the kinase in your assay. This can lead to inconsistent or confounding results if AT-38 is used as a negative control.

G

Quantitative Data Summary

This table shows the inhibitory activity of AT-38 against its primary target and selected off-target kinases.

Kinase TargetOrganismTypeIC50 (µM)
InhAM. tuberculosisOn-Target Enzyme~0.1
Kinase-XHumanOff-Target Kinase~7.5
Src KinaseHumanOff-Target Kinase>50
EGFR KinaseHumanOff-Target Kinase>50

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a method to measure kinase activity by quantifying ADP production.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of a solution containing the kinase of interest, its substrate, and any necessary cofactors in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of AT-38 or your test compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • ATP Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Lower luminescence signals correspond to higher kinase inhibition. Calculate percent inhibition relative to controls to determine IC50 values.

Problem 3: Altered Electrophysiological Readings in Cardiomyocytes

Q: While performing patch-clamp experiments on iPSC-derived cardiomyocytes, I noticed a slight prolongation of the action potential duration after applying AT-38. Could this be an off-target effect?

A: Yes, this is consistent with the known low-affinity binding of AT-38 to the hERG potassium channel, which is crucial for cardiac repolarization.

G

Experimental Protocol: High-Throughput Thallium Flux hERG Assay

This is a fluorescence-based assay to screen for hERG channel inhibition.[7][11][12]

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., hERG-U2OS).[11][12] Plate the cells in a 384-well plate and incubate overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating them with the dye solution for 60-90 minutes at room temperature in the dark.[12]

  • Compound Addition: Add various concentrations of AT-38 or control compounds (like a known hERG blocker such as astemizole) to the plate.[12] Incubate for 10-15 minutes.

  • Stimulation and Reading: Place the plate in a kinetic plate reader (e.g., FDSS). Add a stimulus buffer containing thallium to open the hERG channels.

  • Measurement: Immediately measure the fluorescence intensity over time (e.g., for 2-3 minutes).[12] Thallium influx through open hERG channels will cause an increase in fluorescence.

  • Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Inhibition by AT-38 will result in a reduced rate of fluorescence increase. Calculate the IC50 from the concentration-response curve.

References

Technical Support Center: Troubleshooting "Antitubercular agent-38" Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results that researchers, scientists, and drug development professionals may encounter when working with "Antitubercular agent-38" and other antitubercular agents.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in antitubercular drug susceptibility testing?

Inconsistent results in antitubercular assays can arise from a variety of factors, which can be broadly categorized as pre-analytical, analytical, and post-analytical.

  • Pre-analytical variability includes factors related to sample collection and handling before the actual assay is performed. This can involve issues with the preparation of the bacterial inoculum, contamination of cultures, and variability in reagent quality.

  • Analytical variability pertains to the assay procedure itself. This can include pipetting errors, incorrect incubation times or temperatures, and issues with the instrumentation used for reading results. For instance, in interferon-gamma release assays (IGRAs), the time of blood collection can impact results, with significantly higher TB response values observed in the evening compared to the morning.[1]

  • Post-analytical variability relates to data analysis and interpretation. This can include subjective interpretation of results (e.g., visual reading of colorimetric assays) and errors in data entry or statistical analysis.

  • Immunological variability can also play a role, where factors such as a recent tuberculin skin test (TST) can boost the in-vivo immune response, potentially leading to IGRA conversion.[1]

  • Manufacturing variability in assay kits and reagents can also contribute to inconsistent outcomes.[1]

Q2: How can I minimize variability in my Mycobacterium tuberculosis cultures?

Maintaining consistent Mycobacterium tuberculosis (Mtb) cultures is crucial for reproducible assay results. Here are some key recommendations:

  • Standardize Inoculum Preparation: Always use a standardized protocol for preparing your Mtb inoculum. This includes using a fresh culture in the mid-logarithmic growth phase and adjusting the bacterial suspension to a specific optical density (e.g., McFarland standard) to ensure a consistent number of colony-forming units (CFUs).

  • Ensure Homogeneous Suspension: Mtb has a tendency to clump, which can lead to significant variability in the number of bacteria dispensed into each well. To avoid this, vortex the bacterial suspension thoroughly and let it stand for a few minutes to allow large clumps to settle before taking the supernatant for dilution.

  • Regularly Check for Contamination: Periodically culture your Mtb stocks on non-selective media to check for contamination with other bacteria or fungi.

  • Use Validated Strains: Whenever possible, use well-characterized and validated laboratory strains of Mtb, such as H37Rv (ATCC 27294).[2]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and how do I interpret these values?

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3]

A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the MBC is greater than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic .[3]

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Q: I am observing significant differences in results between my technical replicates for the same concentration of "this compound". What could be the cause?

A: High variability between replicates is a common issue and can be attributed to several factors. The following troubleshooting workflow can help you identify the potential cause:

G cluster_0 Troubleshooting High Replicate Variability start High Variability Observed check_pipetting Review Pipetting Technique - Calibrated pipettes? - Consistent technique? - Reverse pipetting for viscous liquids? start->check_pipetting check_inoculum Examine Inoculum Preparation - Homogenous suspension? - Correct density? check_pipetting->check_inoculum If pipetting is consistent check_reagents Assess Reagent Quality - Expired reagents? - Proper storage? - Lot-to-lot variability? check_inoculum->check_reagents If inoculum is homogenous check_plate Inspect Microplate - Edge effects? - Evaporation? check_reagents->check_plate If reagents are good resolve Issue Resolved check_plate->resolve If plate effects are minimized

Caption: Troubleshooting workflow for high replicate variability.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of error. Ensure your pipettes are calibrated and that you are using the correct pipetting technique for the viscosity of the solutions.

  • Inoculum Homogeneity: As Mtb tends to clump, ensure your bacterial suspension is homogenous before dispensing it into the wells.

  • Reagent Preparation: Ensure all reagents are properly prepared and within their expiry dates. Lot-to-lot variability in reagents can also be a source of inconsistency.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect bacterial growth. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile media.

Issue 2: Inconsistent MIC Values Across Experiments

Q: The MIC of "this compound" for Mtb H37Rv is not consistent across different experimental runs. Why is this happening?

A: Fluctuations in MIC values can be frustrating. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Inoculum Size Variation A higher inoculum density can lead to a higher apparent MIC. Always standardize your inoculum to the same McFarland standard or CFU/mL.
Incubation Conditions Variations in incubation time, temperature, or CO2 levels can affect the growth rate of Mtb and influence the MIC. Ensure consistent incubation conditions for all experiments.
Media Composition The composition of the growth medium can affect the activity of the antitubercular agent. Use the same batch of media for a set of experiments to minimize variability.
Drug Stability "this compound" may be unstable in the assay medium. Prepare fresh drug solutions for each experiment and avoid repeated freeze-thaw cycles.
Issue 3: No Inhibition of Mycobacterial Growth

Q: I am not observing any inhibition of Mtb growth, even at high concentrations of "this compound". What should I check?

A: If you are not seeing the expected activity, consider the following:

  • Drug Inactivation: The compound may be inactivated by components in the culture medium. For example, some compounds bind to serum proteins, reducing their effective concentration.[4]

  • Drug Solubility: The agent may not be soluble in the assay medium. Visually inspect your drug solutions for any precipitation. Consider using a different solvent or a lower concentration range.

  • Bacterial Resistance: While unlikely if you are using a susceptible reference strain, consider the possibility of spontaneous resistance.

  • Mechanism of Action: The mechanism of action of "this compound" may not be effective under the specific in vitro conditions of your assay. For example, some drugs are only active against non-replicating bacteria.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is adapted from standard MABA procedures for determining the MIC of antitubercular compounds against Mycobacterium tuberculosis.[5]

  • Preparation of Mtb Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of "this compound" in a 96-well microplate. The final volume in each well should be 100 µL.

    • Include a drug-free control (vehicle only) and a positive control (e.g., isoniazid).

  • Inoculation:

    • Add 100 µL of the diluted Mtb inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with a breathable sealant and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours at 37°C.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change.

Data Presentation

Table 1: Common Antitubercular Drugs and their Mechanisms of Action
Drug Mechanism of Action Target
Isoniazid Inhibition of mycolic acid synthesis.[6]InhA
Rifampin Inhibition of DNA-dependent RNA polymerase.[6]RpoB
Pyrazinamide Disrupts membrane potential and interferes with energy production.[7]RpsA, PanD
Ethambutol Inhibition of arabinosyl transferases, disrupting cell wall synthesis.[8]EmbB

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by "this compound", leading to the disruption of mycolic acid synthesis, a critical component of the mycobacterial cell wall.

G cluster_pathway Hypothetical Mycolic Acid Synthesis Pathway FAS_I Fatty Acid Synthase I (FAS I) Mycolic_Acids Mycolic Acids FAS_I->Mycolic_Acids ACC Acetyl-CoA Carboxylase (ACC) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->FAS_I Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Agent_38 This compound Agent_38->FAS_I

Caption: Hypothetical inhibition of FAS I by Agent-38.

References

Technical Support Center: Mitigating Cardiotoxicity of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the cardiotoxicity of novel antitubercular agents.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Preclinical Assessment of Cardiotoxicity

  • Q1: My novel antitubercular compound shows promising efficacy, but I'm concerned about potential cardiotoxicity. What is the first step in assessing this risk?

    • A1: The initial and most critical step is to evaluate the compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of this channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias like Torsade de Pointes (TdP).[1][2] An automated patch-clamp electrophysiology measurement is the gold standard for this assessment.[1]

  • Q2: I've observed hERG inhibition with my compound. What are the next steps for in vitro characterization?

    • A2: Following hERG inhibition identification, a broader in vitro assessment is recommended. This includes utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate the compound's effects on cardiac cell viability, metabolism, and function.[3] Key assays include:

      • Cell Viability and Cytotoxicity Assays: Such as MTT and LDH release assays to measure mitochondrial activity and cell membrane integrity, respectively.

      • Mitochondrial Function Assays: To assess changes in mitochondrial membrane potential and cellular ATP levels.

      • Oxidative Stress Assays: To measure the production of reactive oxygen species (ROS).

  • Q3: My in vitro results show some concerning signals. How can I confirm these findings in a more physiologically relevant system before moving to large animal models?

    • A3: In vivo testing in small animal models, such as zebrafish larvae or rodents, is a valuable next step.[4] Zebrafish larvae are particularly useful for higher-throughput screening as their ECGs are similar to humans.[4] For rodents, implantable telemetry devices allow for continuous ECG monitoring in conscious, freely moving animals, providing data on heart rate, arrhythmias, and QT intervals over extended periods.[5][6]

2. Clinical Management of Cardiotoxicity

  • Q4: We are designing a clinical trial for a new antitubercular agent with known QT prolongation risk. What are the essential monitoring procedures?

    • A4: Rigorous cardiac monitoring is crucial. The following should be implemented:

      • Baseline Assessment: Perform a baseline ECG before initiating treatment to determine the pre-existing QTc interval.[7][8] It's also vital to check and correct any electrolyte imbalances, particularly potassium levels.[7][8][9]

      • Ongoing Monitoring: Conduct regular ECG monitoring throughout the treatment period. A typical schedule is at baseline, then 2 and 4 weeks after starting the drug, and monthly thereafter.[8][10] More frequent monitoring is advised for high-risk patients.[8]

      • Electrolyte Monitoring: Regularly monitor serum potassium, calcium, and magnesium levels, as imbalances can exacerbate QTc prolongation.[9]

  • Q5: A patient in our study has developed a QTc interval greater than 500 ms. What is the appropriate course of action?

    • A5: A QTc interval exceeding 500 ms is considered severe and requires immediate action.[2][8] The suspected QT-prolonging drug(s) should be temporarily discontinued.[2][8] Any electrolyte abnormalities must be corrected, and a cardiology consultation should be obtained. The drug regimen can be cautiously resumed, possibly at a modified dose, once the QTc interval returns to a safer level (e.g., <450 ms).[8]

  • Q6: Can we co-administer two QT-prolonging antitubercular drugs, such as bedaquiline and delamanid, if necessary for an effective regimen?

    • A6: Co-administration of bedaquiline and delamanid has been studied and found to have a modest and no more than additive effect on the QTc interval.[11][12] While the World Health Organization initially recommended against their concurrent use, this restriction has been lifted based on data showing acceptable cardiac safety in patients with normal baseline QTc values.[11] However, this requires very close ECG and electrolyte monitoring.

3. Strategies for Mitigation

  • Q7: Are there any pharmacological interventions to mitigate drug-induced cardiotoxicity?

    • A7: The primary strategy is to avoid co-administration of multiple QT-prolonging drugs and to maintain normal electrolyte levels.[9] In some specific cases of drug-induced cardiotoxicity, particularly from chemotherapeutic agents, the use of antioxidants has been explored to counteract oxidative stress.[13][14] For example, quercetin, a natural flavonoid, has shown some promise in reducing doxorubicin-induced cardiotoxicity in preclinical studies.[10][15] However, more research is needed to validate this approach for antitubercular agents.

  • Q8: During drug development, what molecular strategies can be employed to design safer antitubercular agents?

    • A8: A key strategy is to modify the chemical structure of lead compounds to reduce their affinity for the hERG channel while maintaining antimycobacterial activity. This can involve creating analogues with reduced lipophilicity, which has been shown to decrease the risk of cardiotoxicity. Structure-based virtual screening and molecular dynamics simulations can aid in identifying analogues with a better safety profile.

Data Presentation

Table 1: QTc Prolongation with Bedaquiline and Delamanid

Treatment ArmMean Change in QTc from Baseline (ms) (95% CI)
Bedaquiline12.3 (7.8, 16.7)[11]
Delamanid8.6 (4.0, 13.1)[11]
Bedaquiline + Delamanid20.7 (16.1, 25.3)[11]

Data from the ACTG A5343 (DELIBERATE) trial, averaged over weeks 8–24 of treatment.

Experimental Protocols

1. In Vitro hERG Inhibition Assay (Automated Patch Clamp)

  • Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel.

  • Methodology:

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).[1]

    • Technique: Employ an automated whole-cell patch-clamp system (e.g., QPatch, SyncroPatch).[1]

    • Procedure:

      • A voltage protocol is applied to elicit the hERG current.

      • The stability of the recording is established with an extracellular solution wash.

      • A vehicle control (e.g., 0.1-0.5% DMSO) is applied.[1]

      • The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[1]

      • A known hERG inhibitor (e.g., E-4031) is used as a positive control.[1]

    • Data Analysis: The percentage inhibition of the hERG tail current is calculated for each concentration. An IC50 value (the concentration at which 50% inhibition occurs) is determined by fitting the data to a concentration-response curve.[1]

2. In Vitro Cardiomyocyte Viability Assay (MTT Assay)

  • Objective: To assess the effect of a test compound on the metabolic activity of cardiomyocytes as an indicator of cell viability.

  • Methodology:

    • Cell Culture: Plate cardiomyocytes (e.g., hiPSC-CMs or H9c2 cells) in a 96-well plate and allow them to adhere.

    • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[16]

    • MTT Addition:

      • Prepare a 5 mg/mL solution of MTT in PBS.[12]

      • Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.

      • Incubate at 37°C for 3 hours.

    • Formazan Solubilization:

      • After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

      • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Data Acquisition: Read the absorbance at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

3. In Vitro Reactive Oxygen Species (ROS) Measurement

  • Objective: To quantify the intracellular production of ROS in cardiomyocytes following treatment with a test compound.

  • Methodology:

    • Probe: Use a redox-sensitive fluorescent dye such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

    • Procedure:

      • Plate cardiomyocytes in a 96-well plate.

      • Treat cells with the test compound.

      • Load the cells with 1 µmol·L−1 H2DCF-DA for 30 minutes at 37°C.[17]

      • Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.[17]

    • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[17] An increase in fluorescence indicates an increase in ROS production.

4. In Vivo ECG Monitoring in Rodents (Telemetry)

  • Objective: To continuously monitor the ECG in conscious, freely moving rodents to assess the cardiotoxic effects of a test compound.

  • Methodology:

    • Surgical Implantation:

      • Anesthetize the animal (e.g., mouse or rat).

      • Surgically implant a telemetry transmitter in the abdomen.[6]

      • Subcutaneously place the ECG leads, with the negative lead in the upper right chest and the positive lead over the left upper abdomen.[6]

    • Recovery: Allow the animal to recover fully from surgery before starting the experiment.

    • Data Acquisition:

      • House the animal in its home cage placed on a receiver that detects the telemetry signal.

      • Record baseline ECG data before drug administration.

      • Administer the test compound.

      • Continuously record the ECG for the desired period.

    • Data Analysis: Analyze the recorded ECG data to determine heart rate, detect arrhythmias, and measure the QT interval (corrected for heart rate, e.g., QTcF).

Visualizations

Drug_Induced_QT_Prolongation Drug Novel Antitubercular Agent hERG hERG K+ Channel Drug->hERG Inhibition IKr Reduced IKr Current hERG->IKr leads to Repolarization Delayed Ventricular Repolarization IKr->Repolarization causes AP Prolonged Action Potential Duration Repolarization->AP results in QT QT Interval Prolongation AP->QT manifests as TdP Torsade de Pointes (Arrhythmia) QT->TdP Increased Risk

Caption: Signaling pathway of drug-induced QT prolongation.

Preclinical_Cardiotoxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation hERG hERG Inhibition Assay (Patch Clamp) Decision1 Cardiotoxicity Risk? hERG->Decision1 hiPSC hiPSC-Cardiomyocyte Assays hiPSC->Decision1 Viability Viability (MTT, LDH) Viability->hiPSC ROS Oxidative Stress (ROS) ROS->hiPSC AnimalECG Small Animal ECG (Telemetry) Decision2 Confirm In Vivo? AnimalECG->Decision2 Decision1->AnimalECG Moderate Risk Stop Stop/Redesign Compound Decision1->Stop High Risk Decision2->Stop Yes Proceed Proceed to Further Safety Studies Decision2->Proceed No

Caption: Experimental workflow for preclinical cardiotoxicity screening.

Clinical_QTc_Management Start Initiate Treatment with QT-Prolonging Agent Monitor Regular ECG & Electrolyte Monitoring Start->Monitor QTc_Check QTc > 500ms? Monitor->QTc_Check Continue_Monitoring Continue Close Monitoring QTc_Check->Monitor No Stop_Drug Withhold QT-Prolonging Agents QTc_Check->Stop_Drug Yes Correct_Lytes Correct Electrolytes Stop_Drug->Correct_Lytes Cardio_Consult Cardiology Consultation Correct_Lytes->Cardio_Consult Reassess Reassess QTc Cardio_Consult->Reassess QTc_Normalized QTc Normalized? Reassess->QTc_Normalized Restart_Modified Consider Restarting at Modified Dose QTc_Normalized->Restart_Modified Yes Permanent_Stop Permanent Discontinuation QTc_Normalized->Permanent_Stop No Restart_Modified->Continue_Monitoring

Caption: Logical relationship for clinical management of QTc prolongation.

References

Technical Support Center: Enhancing the Metabolic Stability of Antitubercular Agent-38

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of the metabolic stability of "Antitubercular agent-38."

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for antitubercular drug candidates?

A1: Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by drug-metabolizing enzymes.[1][2] For an antitubercular agent, high metabolic stability is critical to ensure that the drug remains in the body at a therapeutic concentration long enough to be effective against Mycobacterium tuberculosis.[3] Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's efficacy and potentially forming toxic metabolites.[4][5]

Q2: What are the initial steps to assess the metabolic stability of "this compound"?

A2: The initial assessment of metabolic stability typically involves in vitro assays using liver fractions.[4] The two most common primary assays are the microsomal stability assay and the hepatocyte stability assay.[5][6] These assays help determine the intrinsic clearance and half-life of the compound.[3][7]

Q3: What are the key differences between a microsomal stability assay and a hepatocyte stability assay?

A3: Microsomal stability assays primarily assess Phase I metabolism, which is mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of liver cells.[6][8] Hepatocyte stability assays use intact liver cells and therefore evaluate both Phase I and Phase II (conjugative) metabolism, providing a more comprehensive picture of a compound's metabolic fate.[5][6][9]

Q4: What are common strategies to improve the metabolic stability of a drug candidate like "this compound"?

A4: Several strategies can be employed to enhance metabolic stability, including:

  • Blocking sites of metabolism: Introducing chemical groups (e.g., halogens) at metabolically vulnerable positions to prevent enzymatic action.[10]

  • Bioisosteric replacement: Substituting a metabolically labile group with a different group that retains similar biological activity but is more resistant to metabolism.[11][12][13]

  • Deuterium incorporation: Replacing hydrogen atoms with deuterium at "soft spots" for metabolism can slow down the rate of metabolic reactions (the kinetic isotope effect).[1][14]

  • Reducing lipophilicity: More lipophilic compounds often have a higher affinity for metabolic enzymes, so reducing lipophilicity can decrease the rate of metabolism.[10]

Troubleshooting Guides

Issue 1: "this compound" shows high clearance in the microsomal stability assay.

Possible Cause & Solution

  • High affinity for CYP enzymes: The compound may be a strong substrate for one or more cytochrome P450 enzymes.

    • Troubleshooting Step 1: Identify the metabolic "soft spots".

      • Protocol: Perform metabolite identification studies using LC-MS/MS to pinpoint the sites on the molecule that are being modified by metabolic enzymes.[15][16][17]

      • Expected Outcome: A ranked list of potential sites of metabolism.

    • Troubleshooting Step 2: Implement chemical modifications.

      • Protocol: Based on the identified soft spots, synthesize analogs of "this compound" with modifications designed to block metabolism. This could involve adding a fluorine or chlorine atom to an aromatic ring or replacing a susceptible methyl group with a trifluoromethyl group.[10][18]

      • Expected Outcome: New analogs with improved metabolic stability.

    • Troubleshooting Step 3: Re-evaluate in the microsomal stability assay.

      • Protocol: Test the new analogs in the microsomal stability assay to determine if the modifications have successfully reduced the intrinsic clearance.

      • Expected Outcome: A significant increase in the half-life and a decrease in the clearance rate for one or more analogs.

Data Presentation: Comparison of Modified Analogs

CompoundModificationIntrinsic Clearance (µL/min/mg protein)Half-life (t½, min)
This compoundParent Compound150< 5
Analog AFluorination of Phenyl Ring7515
Analog BReplacement of Methyl with CF34035
Analog CBioisosteric replacement of ester25> 60
Issue 2: The compound is stable in microsomes but shows high clearance in hepatocytes.

Possible Cause & Solution

  • Susceptibility to Phase II metabolism: The compound is likely being rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs) which are present in hepatocytes but not in high concentrations in microsomes.[6][8]

    • Troubleshooting Step 1: Identify the conjugated metabolites.

      • Protocol: Use LC-MS/MS to analyze the supernatant from the hepatocyte assay to identify glucuronide or sulfate conjugates.[19]

      • Expected Outcome: Identification of one or more conjugated metabolites.

    • Troubleshooting Step 2: Block the site of conjugation.

      • Protocol: Synthesize analogs where the site of conjugation (often a hydroxyl or amine group) is modified or removed. For example, a hydroxyl group could be converted to a methoxy group.

      • Expected Outcome: New analogs that are less susceptible to Phase II metabolism.

    • Troubleshooting Step 3: Re-evaluate in the hepatocyte stability assay.

      • Protocol: Test the new analogs in the hepatocyte stability assay.

      • Expected Outcome: An increase in the half-life and a decrease in the clearance rate.

Data Presentation: Microsomal vs. Hepatocyte Stability

CompoundMicrosomal t½ (min)Hepatocyte t½ (min)Predominant Metabolite Identified
This compound> 6010Glucuronide conjugate
Analog D (Methoxy)> 6045Oxidative metabolite

Experimental Protocols

Microsomal Stability Assay Protocol
  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of "this compound" in DMSO.

    • Prepare an NADPH regenerating system solution.[20]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and "this compound" (final concentration 1 µM).[7][8]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[21]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[7]

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[8][20]

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of "this compound".[2]

  • Data Calculation:

    • Plot the natural logarithm of the percentage of "this compound" remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).[7]

Hepatocyte Stability Assay Protocol
  • Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Prepare Williams' Medium E with appropriate supplements.[22][23]

    • Prepare a 1 mM stock solution of "this compound" in DMSO.

  • Incubation:

    • Incubate the hepatocytes (e.g., 0.5 x 10^6 cells/mL) with "this compound" (final concentration 1 µM) in a CO2 incubator at 37°C.[24]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.[24]

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant using LC-MS/MS.

  • Data Calculation:

    • Calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol, normalizing for the number of hepatocytes.[9][22]

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_analysis Problem Identification cluster_optimization Lead Optimization Microsomal_Assay Microsomal Stability Assay High_Clearance High Clearance Observed Microsomal_Assay->High_Clearance Hepatocyte_Assay Hepatocyte Stability Assay Hepatocyte_Assay->High_Clearance Metabolite_ID Metabolite Identification (LC-MS/MS) High_Clearance->Metabolite_ID Identify 'Soft Spots' Chemical_Modification Chemical Modification Strategies Metabolite_ID->Chemical_Modification Inform Design Analog_Synthesis Analog Synthesis Chemical_Modification->Analog_Synthesis Re-evaluation Re-evaluate Analogs Analog_Synthesis->Re-evaluation Re-evaluation->Microsomal_Assay Re-evaluation->Hepatocyte_Assay Antitubercular_agent_38 This compound Antitubercular_agent_38->Microsomal_Assay Antitubercular_agent_38->Hepatocyte_Assay

Caption: Workflow for enhancing the metabolic stability of a drug candidate.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug This compound CYP450 CYP450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolysis Oxidized_Metabolite Oxidized Metabolite CYP450->Oxidized_Metabolite UGT_SULT UGTs, SULTs, etc. Oxidized_Metabolite->UGT_SULT Conjugation Conjugated_Metabolite Conjugated Metabolite (More Water Soluble) UGT_SULT->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: General metabolic pathways for drug candidates in the liver.

References

Technical Support Center: Mitigating Efflux Pump-Mediated Resistance to Antitubercular Agent-38

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering potential efflux pump-mediated resistance to "Antitubercular agent-38" (AT-38) in Mycobacterium tuberculosis (Mtb).

Section 1: FAQs - Understanding Efflux-Mediated Resistance

Q1: What is efflux pump-mediated resistance in M. tuberculosis?

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell.[1][2] This mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance.[1] Overexpression of genes encoding these pumps is a known strategy for Mtb to develop drug resistance.[3][4][5]

Q2: My Mtb strain shows a higher Minimum Inhibitory Concentration (MIC) for AT-38 than expected. Could this be due to efflux pumps?

A higher than expected MIC is a primary indicator of resistance. While mutations in the drug's target gene are a common cause, efflux pump activity is an increasingly recognized mechanism of resistance for many antitubercular agents.[6] If your Mtb strain also shows elevated MICs to other structurally unrelated antibiotics, it could suggest the involvement of a broad-spectrum efflux pump.

Q3: How can I experimentally confirm that efflux is the cause of the observed resistance to AT-38?

The standard method is to determine the MIC of AT-38 in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (typically ≥4-fold) in the MIC of AT-38 when an EPI is added suggests that efflux is a contributing mechanism of resistance.[7] Common EPIs used in Mtb research include verapamil, reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP).[6][8][9]

Section 2: Troubleshooting Guides & Experimental Workflows

This section addresses common issues encountered during the investigation of efflux-mediated resistance to AT-38.

Workflow for Investigating Suspected Efflux-Mediated Resistance

The following diagram outlines the logical steps to determine if efflux is responsible for reduced susceptibility to AT-38.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Confirmation & Characterization A High MIC of AT-38 Observed in Mtb Strain B Determine MIC of AT-38 with a Broad-Spectrum EPI (e.g., Verapamil) A->B C Is there a ≥4-fold reduction in MIC? B->C D Efflux is Likely a Mechanism of Resistance C->D  Yes E Other Resistance Mechanisms (e.g., Target Mutation) Are More Likely C->E  No F Perform Ethidium Bromide (EtBr) Efflux Assay with EPI D->F G Perform qRT-PCR on Known Efflux Pump Genes D->G

Caption: Workflow for investigating potential efflux-mediated resistance to AT-38.

Q4: The MIC of AT-38 only shows a 2-fold reduction with Verapamil. What does this mean?

A 2-fold reduction is borderline and may not be significant. This could indicate several possibilities:

  • The specific efflux pump affecting AT-38 is not strongly inhibited by Verapamil.

  • Efflux is only a minor contributor to the overall resistance profile.

  • Experimental variability.

Troubleshooting Steps:

  • Repeat the Assay: Ensure the results are reproducible.

  • Test Other EPIs: Use EPIs with different mechanisms of action, such as reserpine or CCCP.[8][9]

  • Check EPI Concentration: Ensure the EPI is used at a sub-inhibitory concentration (typically 1/4 to 1/2 of its own MIC) to avoid confounding effects on bacterial viability.[1][10]

Q5: My synergy assay (Checkerboard) results are difficult to interpret. How is synergy defined?

Synergy is typically determined by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each agent.[11][12][13]

FICI Calculation:

  • FIC of AT-38 = (MIC of AT-38 in combination) / (MIC of AT-38 alone)

  • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

  • FICI = FIC of AT-38 + FIC of EPI

Interpretation of FICI Values

FICI Value Interpretation
≤ 0.5 Synergy [11][14][15]
> 0.5 to 4.0 Additive / Indifferent[11][14][15]

| > 4.0 | Antagonism [11][14][15] |

Note: Some literature may define the additive range more narrowly (e.g., >0.5 to 1.0).[11][14]

Q6: I suspect a specific efflux pump (e.g., Rv1258c) is responsible. How can I verify this?

To pinpoint a specific pump, you can measure its gene expression levels in your resistant Mtb strain compared to a susceptible control strain (like H37Rv).

Experimental Approach: Quantitative Real-Time PCR (qRT-PCR)

  • Culture your resistant Mtb strain with and without sub-inhibitory concentrations of AT-38.

  • Extract total RNA from all cultures.

  • Synthesize cDNA.[16]

  • Perform qRT-PCR using primers specific for the suspected efflux pump gene (e.g., Rv1258c, Rv1410c, Rv1819c) and a housekeeping gene (e.g., sigA) for normalization.[3][16]

  • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[16] A significant upregulation in the resistant strain, especially upon exposure to AT-38, strongly implicates that specific pump.[3]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Checkerboard Assay for Synergy Testing

This protocol determines the interaction between AT-38 and an Efflux Pump Inhibitor (EPI).[17][18]

Materials:

  • 96-well microtiter plates

  • Mtb culture (log phase)

  • Middlebrook 7H9 broth with OADC supplement

  • AT-38 stock solution

  • EPI stock solution (e.g., Verapamil)

  • Resazurin solution

Methodology:

  • Preparation: Add 50 µL of 7H9 broth to all wells of a 96-well plate.

  • Drug A (AT-38) Dilution: Serially dilute AT-38 horizontally across the plate (e.g., columns 2-11). Concentrations should typically range from 4x MIC to 1/16x MIC.

  • Drug B (EPI) Dilution: Serially dilute the EPI vertically down the plate (e.g., rows B-G).

  • Controls: Include wells with AT-38 only, EPI only, and no drugs (growth control).

  • Inoculation: Add 50 µL of a diluted Mtb suspension (to achieve a final concentration of ~5 x 105 CFU/mL) to each well.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Reading: Add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

  • Calculation: Calculate the FICI as described in Q5.

Protocol 3.2: Real-Time Ethidium Bromide (EtBr) Efflux Assay

This fluorometric assay directly visualizes efflux activity by measuring the accumulation and extrusion of the fluorescent substrate EtBr.[1][10]

G cluster_0 Accumulation Phase cluster_1 Efflux Phase A Prepare Mtb Cell Suspension (OD600 ~0.8) in PBS B Aliquot cells into fluorometer tubes/plate A->B C Add EtBr + EPI (or EtBr only for control) B->C D Incubate at 37°C Measure fluorescence every 60s for 60 min C->D E Centrifuge and resuspend EtBr-loaded cells in PBS D->E After Accumulation F Initiate efflux by adding Glucose (energy source) E->F G Measure fluorescence decrease every 60s for 60 min F->G

Caption: Workflow for the Ethidium Bromide (EtBr) real-time efflux assay.

Methodology:

  • Cell Preparation: Grow Mtb to mid-log phase, harvest, wash twice with PBS, and resuspend in PBS to an OD600 of ~0.8.[10]

  • Accumulation:

    • In a 96-well black plate (or fluorometer tubes), add 50 µL of the cell suspension.

    • Add 50 µL of PBS containing EtBr (at a sub-inhibitory concentration) and the EPI (at 1/2 MIC). A control well should contain only EtBr.

    • Place the plate in a real-time fluorometer pre-set to 37°C. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 60 minutes.[10]

    • Higher fluorescence in the presence of the EPI indicates inhibition of efflux.

  • Efflux:

    • To measure active efflux, cells are first loaded with EtBr in the presence of an EPI to maximize accumulation.

    • After loading, cells are centrifuged, washed, and resuspended in PBS.

    • Efflux is initiated by adding an energy source like glucose (e.g., 0.4% final concentration).[19]

    • The decrease in fluorescence over time is monitored, representing the extrusion of EtBr from the cells. A slower decrease in the presence of an EPI confirms its inhibitory effect.

Section 4: Data Interpretation & Reference Tables

Table 4.1: Example MIC and FICI Data for AT-38 and Verapamil

This table shows hypothetical data demonstrating synergy.

Mtb StrainMIC AT-38 Alone (µg/mL)MIC Verapamil Alone (µg/mL)MIC of AT-38 with Verapamil (µg/mL)Fold Reduction in MICFICIInterpretation
H37Rv (Susceptible)0.51280.252x1.0Additive
Resistant Isolate 1 8.0 128 1.0 8x 0.25 Synergy
Resistant Isolate 24.01282.02x1.0Additive

In this example, the 8-fold MIC reduction and FICI of 0.25 for Resistant Isolate 1 strongly suggest its resistance to AT-38 is mediated by an efflux pump that is inhibited by verapamil.

Table 4.2: Common Efflux Pump Inhibitors for Mtb Research
InhibitorAbbreviationTarget/MechanismTypical Working Concentration
VerapamilVPL-type Ca2+ channel blocker, inhibits ABC transporters[8][9]10-100 µg/mL
ReserpineRESPlant alkaloid, inhibits multiple pump families[9]10-40 µg/mL
Carbonyl cyanide m-chlorophenylhydrazoneCCCPProtonophore, disrupts proton motive force for MFS pumps[8][9]0.5-2.0 µM
ChlorpromazineCPZPhenothiazine, multiple effects including efflux inhibition[9]5-25 µg/mL
ThioridazineTZPhenothiazine, similar to CPZ[9]1-10 µg/mL

References

Validation & Comparative

Comparative Efficacy Analysis of a Novel Antitubercular Candidate, Agent-38, and Standard First-Line Tuberculosis Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the hypothetical "Antitubercular agent-38" and the current first-line drugs for treating tuberculosis (TB), caused by Mycobacterium tuberculosis. The data presented is based on established knowledge of first-line agents and a plausible, projected profile for a novel drug candidate targeting the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, a key component in mycobacterial cell wall synthesis.

Executive Summary

Tuberculosis treatment is challenged by the lengthy duration of therapy and the emergence of drug-resistant strains.[1][2] Standard first-line therapy, while effective, involves a multi-drug regimen with associated toxicities.[3][4] "this compound" represents a hypothetical next-generation therapeutic designed to offer a novel mechanism of action, potentially shortening treatment duration and improving efficacy against resistant strains. This document outlines the comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate these compounds.

Mechanism of Action: A Comparative Overview

First-line anti-TB drugs target various essential pathways in Mycobacterium tuberculosis.[5][6] "this compound" is hypothesized to inhibit DprE1, a critical enzyme in the synthesis of the mycobacterial cell wall.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[6][7] The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6][8]

  • Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking RNA synthesis and subsequent protein production.[6][7]

  • Pyrazinamide (PZA): Another prodrug, converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase.[6][9] It is thought to disrupt membrane potential and interfere with energy production.[8][9]

  • Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, another key component of the mycobacterial cell wall.[7][10]

  • This compound (Hypothetical): This agent is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). DprE1 is essential for the biosynthesis of arabinogalactan.[10] Inhibition of this enzyme disrupts the formation of the mycobacterial cell wall, leading to bactericidal activity.

Below is a diagram illustrating the distinct signaling pathways targeted by these agents.

G cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_nucleic_acid Nucleic Acid & Protein Synthesis cluster_energy Energy Metabolism Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Arabinogalactan Arabinogalactan Synthesis Arabinogalactan->Cell_Wall Peptidoglycan Peptidoglycan Layer Peptidoglycan->Cell_Wall DNA DNA RNA RNA DNA->RNA Transcription Protein Protein RNA->Protein Translation Energy_Production ATP Production Membrane_Potential Membrane Potential INH Isoniazid (INH) INH->Mycolic_Acid Inhibits RIF Rifampicin (RIF) RIF->RNA Inhibits DNA-dependent RNA polymerase PZA Pyrazinamide (PZA) PZA->Membrane_Potential Disrupts EMB Ethambutol (EMB) EMB->Arabinogalactan Inhibits arabinosyl transferase Agent38 Agent-38 Agent38->Arabinogalactan Inhibits DprE1

Caption: Mechanisms of action of first-line TB drugs and hypothetical Agent-38.

Comparative In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for "this compound" and first-line drugs against a reference strain of M. tuberculosis (H37Rv).

DrugTargetMIC (µg/mL)MBC (µg/mL)
Isoniazid Mycolic Acid Synthesis0.02 - 0.060.1 - 0.5
Rifampicin RNA Polymerase0.05 - 0.10.2 - 0.5
Pyrazinamide Membrane Energetics20 - 100 (at pH 5.5)>100 (at pH 5.5)
Ethambutol Arabinogalactan Synthesis0.5 - 2.0>16
Agent-38 DprE10.01 - 0.050.05 - 0.2

Note: Data for first-line drugs are compiled from established literature. Data for "this compound" is projected based on typical profiles of novel DprE1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antitubercular agents. The following sections describe the standard protocols for determining key efficacy parameters.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

G start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate wells with a standardized suspension of M. tuberculosis start->inoculate incubate Incubate plates at 37°C for 7-14 days inoculate->incubate read Assess bacterial growth visually or using a growth indicator (e.g., Resazurin) incubate->read determine Determine the lowest concentration with no visible growth (MIC) read->determine end Record MIC values determine->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Steps:

  • Preparation of Drug Solutions: Stock solutions of each drug are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the 96-well plate, containing the serially diluted drug, is inoculated with the bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C in a humidified atmosphere.

  • Reading Results: After the incubation period, a viability indicator such as Resazurin is added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in the well that remains blue.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Workflow:

G start Perform MIC assay as described previously aliquot Take aliquots from wells with no visible growth (at and above MIC) start->aliquot plate Plate aliquots onto drug-free solid agar (Middlebrook 7H10 or 7H11) aliquot->plate incubate Incubate plates at 37°C for 3-4 weeks plate->incubate count Count the number of colony-forming units (CFUs) incubate->count determine Determine the lowest concentration that results in ≥99.9% reduction in CFUs count->determine end Record MBC values determine->end

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Detailed Steps:

  • Following MIC Determination: After determining the MIC, aliquots are taken from the wells that show no visible growth.

  • Plating: The aliquots are plated onto solid agar medium.

  • Incubation: The plates are incubated for a sufficient time to allow for the growth of any surviving bacteria.

  • Colony Counting: The number of colonies on each plate is counted.

  • MBC Determination: The MBC is defined as the lowest concentration of the drug that results in a 99.9% or greater reduction in the initial bacterial inoculum.

Early Bactericidal Activity (EBA) Studies

EBA studies are clinical trials designed to assess the early bactericidal effect of a new anti-TB drug in patients with pulmonary tuberculosis.

Logical Relationship of EBA Study Phases:

G Patient_Screening Patient Screening & Enrollment Baseline Baseline Sputum Collection (Day 0) Patient_Screening->Baseline Treatment Monotherapy with Investigational Drug (e.g., 14 days) Baseline->Treatment Sputum_Collection Daily Sputum Collection Treatment->Sputum_Collection CFU_Quantification Quantitative Culture (CFU/mL) Sputum_Collection->CFU_Quantification EBA_Calculation Calculate Rate of Decline in Log10 CFU/mL CFU_Quantification->EBA_Calculation

Caption: Logical flow of an Early Bactericidal Activity (EBA) study.

Protocol Summary:

  • Patient Selection: Patients with newly diagnosed, smear-positive pulmonary tuberculosis are enrolled.

  • Treatment: Patients are typically treated with a single agent (the investigational drug) for a short period, often 14 days.

  • Sputum Collection: Sputum samples are collected at baseline and then at regular intervals (e.g., daily) during the treatment period.

  • Quantitative Culture: The number of viable M. tuberculosis organisms in the sputum is determined by quantitative culture.

  • EBA Calculation: The EBA is calculated as the rate of decline in log10 colony-forming units (CFU) per milliliter of sputum per day. This provides a measure of the drug's early bactericidal activity in vivo.

Conclusion

The hypothetical "this compound," with its novel mechanism of targeting DprE1, shows promise for potent in vitro activity. Its projected low MIC and MBC values suggest it could be a valuable addition to the anti-TB drug pipeline. Further preclinical and clinical studies, following the rigorous protocols outlined above, would be essential to validate its efficacy and safety profile in comparison to the established first-line regimen. The development of new agents with distinct mechanisms of action is critical to overcoming the challenges of drug resistance and to shorten the duration of tuberculosis therapy.

References

Validating DprE1 as the Target for Antitubercular Agents in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents with new mechanisms of action. One of the most promising new targets is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. This guide provides a comparative analysis of the performance of several DprE1 inhibitors against clinical Mtb isolates, supported by experimental data and detailed methodologies.

DprE1: A Vulnerable Target in Mycobacterium tuberculosis

DprE1 is a key enzyme in the arabinogalactan biosynthesis pathway, which is essential for the integrity of the Mtb cell wall.[1] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. Its absence in humans makes it an attractive and specific target for drug development. Several classes of compounds that inhibit DprE1 have been identified, with some advancing into clinical trials. This guide focuses on the validation of DprE1 as a target by examining the in vitro efficacy of prominent inhibitors against a range of Mtb clinical isolates.

The inhibitors covered in this guide include:

  • BTZ043 : A potent benzothiazinone.

  • PBTZ169 (Macozinone) : An optimized benzothiazinone derivative.[2]

  • OPC-167832 (Quabodepistat) : A carbostyril derivative.[3]

  • TBA-7371 : A non-covalent DprE1 inhibitor.[4]

  • Antitubercular agent-38 : A benzothiazinone derivative noted for its potent antituberculosis activity and low cytotoxicity. While specific comparative data against a wide range of clinical isolates is not extensively available in the public domain, its classification as a DprE1-targeting benzothiazinone places it within this important class of compounds.

Comparative Efficacy Against Clinical Isolates

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the DprE1 inhibitors against various Mtb clinical isolates, providing a quantitative comparison of their in vitro potency.

Table 1: MIC of DprE1 Inhibitors against Drug-Susceptible M. tuberculosis Clinical Isolates

CompoundMIC Range (μg/mL)No. of IsolatesReference
BTZ0430.00075 - 0.0378[1]
PBTZ169≤0.016193 (MDR & XDR)[5]
OPC-1678320.00024 - 0.00240 (including susceptible)[3]
TBA-73711Not specified (Erdman & H37Rv strains)[4]

Table 2: MIC of DprE1 Inhibitors against Multidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR) M. tuberculosis Clinical Isolates

CompoundStrain TypeMIC Range (μg/mL)No. of IsolatesReference
BTZ043MDR0.0015 - 0.0340[1]
BTZ043XDR0.0015 - 0.0312[1]
PBTZ169MDR≤0.01683[5]
PBTZ169XDR≤0.016110[5]
OPC-167832MDR & XDR0.00024 - 0.00220[3]
TBA-7371Not specifiedNot availableNot available

Experimental Protocols

The validation of DprE1 inhibitors relies on standardized in vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • DprE1 inhibitor compounds

  • M. tuberculosis clinical isolates

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Prepare a twofold serial dilution of the DprE1 inhibitor in 7H9 broth in the microtiter plates.

  • Prepare an inoculum of the M. tuberculosis clinical isolate and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no drug) and a sterility control (no bacteria) for each isolate.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is determined as the lowest drug concentration at which there is no visible growth. Growth can be assessed visually or by measuring the optical density using a plate reader.

MIC Determination by Agar Proportion Method

This is a reference method for susceptibility testing of M. tuberculosis.

Materials:

  • Middlebrook 7H10 agar

  • DprE1 inhibitor compounds

  • M. tuberculosis clinical isolates

  • Petri dishes

  • Incubator (37°C with 5% CO2)

Procedure:

  • Prepare 7H10 agar plates containing serial dilutions of the DprE1 inhibitor.

  • Prepare drug-free control plates.

  • Prepare two different dilutions of the M. tuberculosis inoculum (e.g., 10^-3 and 10^-5).

  • Inoculate both drug-containing and drug-free plates with the bacterial suspensions.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks.

  • Count the number of colonies on both the drug-containing and control plates.

  • The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental setups, the following diagrams have been generated using the DOT language.

DprE1_Inhibition_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibitors Inhibitors DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-β-D-2-keto-erythro-pentose (DPX) DPR->DPX DprE1 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 Arabinogalactan Arabinogalactan DPA->Arabinogalactan Arabinosyl-transferases BTZ BTZ043 / PBTZ169 / This compound BTZ->DPR Inhibits DprE1 OPC OPC-167832 OPC->DPR Inhibits DprE1 TBA TBA-7371 TBA->DPR Inhibits DprE1

Caption: DprE1's role in the arabinogalactan synthesis pathway and its inhibition by various compounds.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate M. tuberculosis Clinical Isolate Inoculum Prepare Inoculum Isolate->Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Drug_Dilution Serial Dilution of DprE1 Inhibitor Drug_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of DprE1 inhibitors.

Conclusion

The validation of DprE1 as a potent target for antitubercular drug development is strongly supported by the in vitro efficacy of multiple inhibitors against a wide array of clinical M. tuberculosis isolates, including highly resistant strains. The benzothiazinones (BTZ043, PBTZ169, and by extension, "this compound"), the carbostyril derivative (OPC-167832), and the non-covalent inhibitor (TBA-7371) all demonstrate significant activity at low concentrations. This comparative guide provides researchers and drug developers with essential data and methodologies to further investigate and advance this promising class of antitubercular agents. Continued research into the efficacy and safety of DprE1 inhibitors is crucial in the global fight against tuberculosis.

References

A Head-to-Head Comparison of Benzothiazinone Scaffolds for Antitubercular Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolution of benzothiazinones, from the potent lead BTZ043 to the optimized preclinical candidate PBTZ169 and beyond, offering a comparative analysis of their efficacy, safety, and pharmacokinetic profiles.

Benzothiazinones (BTZs) have emerged as a highly promising class of antitubercular agents, exhibiting potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. This guide provides a detailed head-to-head comparison of different benzothiazinone scaffolds, with a primary focus on the well-characterized lead compound BTZ043 and its advanced analogue, PBTZ169 (Macozinone). We will also explore more recent modifications to the BTZ scaffold aimed at further improving its drug-like properties. This comparison is supported by a summary of key experimental data, detailed methodologies, and visualizations of the underlying biological pathways and drug development workflow.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Benzothiazinones exert their bactericidal effect by inhibiting the flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4] DprE1 is a crucial enzyme in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[3][5] The mechanism involves the covalent modification of a cysteine residue (Cys387) in the active site of DprE1.[2][4][6] BTZs act as prodrugs, where the nitro group is reduced within the mycobacterium to a reactive nitroso species, which then forms a covalent bond with the cysteine residue, leading to irreversible inhibition of the enzyme.[2][7] This disruption of cell wall synthesis ultimately leads to bacterial cell death.[8]

cluster_cell Mycobacterium cluster_drug Benzothiazinone Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall BTZ Benzothiazinone (BTZ) ActivatedBTZ Activated BTZ (Nitroso derivative) BTZ->ActivatedBTZ Reduction DprE1 DprE1 ActivatedBTZ->DprE1 Covalent Inhibition

Caption: Mechanism of action of benzothiazinones targeting DprE1.

Comparative Analysis of Key Benzothiazinone Scaffolds

The development of benzothiazinones has been marked by a clear progression from the initial lead compound, BTZ043, to the optimized preclinical candidate, PBTZ169. This optimization was driven by the need to improve upon the parent compound's physicochemical and pharmacokinetic properties while retaining or enhancing its potent antimycobacterial activity.

BTZ043: The Potent Pioneer

BTZ043 was one of the first benzothiazinones identified with remarkable nanomolar activity against M. tuberculosis.[2] Its discovery validated DprE1 as a promising new drug target for tuberculosis. However, challenges related to its synthesis and in vivo properties prompted the development of second-generation compounds.

PBTZ169 (Macozinone): The Optimized Successor

PBTZ169 is a piperazinobenzothiazinone derivative developed through medicinal chemistry optimization of BTZ043.[9][10] It offers several advantages over its predecessor, including a simpler chemical synthesis due to the absence of a chiral center, lower cost of production, and improved pharmacodynamics.[9][10] PBTZ169 has demonstrated superior efficacy in animal models of tuberculosis compared to BTZ043.[4]

Newer Generation Scaffolds: The Quest for Superior Drug-Like Properties

More recent research has focused on modifying the C-2 position of the benzothiazinone core to further enhance pharmacokinetic profiles.[11][12] These efforts have led to the identification of novel derivatives with improved metabolic stability, lower plasma protein binding, and better oral bioavailability compared to PBTZ169, while maintaining excellent antitubercular activity.[11][13]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of different benzothiazinone scaffolds.

Table 1: In Vitro Antimycobacterial Activity

CompoundM. tuberculosis H37Rv MIC (ng/mL)M. tuberculosis H37Rv MIC (µM)Clinically Isolated MDR-TB Strains MIC (µM)DprE1 Inhibition (IC50, µM)
BTZ043 1[2]~0.002Active (specific values vary)Not explicitly stated in provided texts
PBTZ169 0.3-0.5~0.0006-0.0010.004 - <0.001[14]0.02 - 7.2 (for various derivatives)[15]
Compound Vi -0.01 (Mtb H37Rv), 0.21 (MDR-TB)[5]0.21[5]Similar to PBTZ169[5]
Compound 3o 8 nM (~4 ng/mL)0.008[11]--

Note: Compound Vi and Compound 3o are examples of newer generation benzothiazinone derivatives.

Table 2: Cytotoxicity and Selectivity Index

CompoundCytotoxicity (TD50 in HepG2 cells, µg/mL)Selectivity Index (TD50/MIC)
BTZ043 5[4]>10,000[4]
PBTZ169 58[4]>10,000[4]

Table 3: In Vivo Efficacy in Murine Models of Tuberculosis

CompoundDose (mg/kg)Treatment DurationReduction in Bacterial Burden (log10 CFU) vs. Untreated Control
BTZ043 50[4]4 weeksLungs: 0.6, Spleens: 1.7[4]
PBTZ169 50[4]4 weeksSignificantly greater than BTZ043, reducing bacterial burden in the spleens 10-fold more than BTZ043.[4]
PBTZ169 25[4]4 weeksActive[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of in vitro activity. For benzothiazinones against M. tuberculosis, a common method is the two-fold serial dilution method in a liquid broth medium, such as Middlebrook 7H9.

Protocol:

  • Prepare a series of two-fold dilutions of the test compound in 96-well microplates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv or other strains.

  • Incubate the plates at 37°C for a defined period (typically 7-14 days).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[4]

Cytotoxicity Assay (HepG2 Cells)

Cytotoxicity assays are essential to evaluate the potential toxic effects of a compound on mammalian cells. The HepG2 human liver cancer cell line is commonly used for this purpose.

Protocol:

  • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Assess cell viability using a metabolic assay, such as the MTT assay. The MTT reagent is reduced by metabolically active cells to a colored formazan product, which can be quantified spectrophotometrically.

  • The TD50 (toxic dose 50%), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[4]

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates. The murine model of chronic tuberculosis is a standard preclinical model.

Protocol:

  • Infect BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.

  • After a set period to allow the infection to establish (e.g., 4 weeks), initiate treatment with the test compounds administered orally once daily.

  • A control group receives the vehicle alone.

  • After the treatment period (e.g., 4 weeks), the mice are euthanized, and the lungs and spleens are harvested.

  • The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFUs).

  • The efficacy of the treatment is determined by comparing the bacterial load in the organs of treated mice to that of the untreated control group.[4]

Drug Development Workflow

The progression from a lead compound like BTZ043 to an optimized candidate such as PBTZ169 follows a structured drug development workflow.

cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Lead Identification (BTZ043) Lead Identification (BTZ043) Medicinal Chemistry Optimization Medicinal Chemistry Optimization Lead Identification (BTZ043)->Medicinal Chemistry Optimization Improve Properties Optimized Candidate (PBTZ169) Optimized Candidate (PBTZ169) Medicinal Chemistry Optimization->Optimized Candidate (PBTZ169) Select Candidate In Vitro & In Vivo Testing In Vitro & In Vivo Testing Optimized Candidate (PBTZ169)->In Vitro & In Vivo Testing Safety & Toxicology Safety & Toxicology In Vitro & In Vivo Testing->Safety & Toxicology Phase I Phase I Safety & Toxicology->Phase I Human Safety Phase II Phase II Phase I->Phase II Efficacy in Patients Phase III Phase III Phase II->Phase III Large-scale Efficacy

Caption: Benzothiazinone drug development workflow.

Conclusion

The head-to-head comparison of benzothiazinone scaffolds clearly illustrates a successful drug development trajectory. The initial lead, BTZ043, demonstrated the potent antitubercular activity of this chemical class and validated DprE1 as a druggable target. The subsequent development of PBTZ169 addressed some of the limitations of the parent compound, resulting in a preclinical candidate with an improved overall profile, including enhanced in vivo efficacy and a better safety margin.[4][9][10] The ongoing exploration of novel benzothiazinone derivatives with even more favorable pharmacokinetic properties highlights the continued potential of this scaffold in the fight against tuberculosis.[11][12][13] These next-generation compounds, building on the lessons learned from BTZ043 and PBTZ169, hold promise for the development of new, more effective, and safer treatment regimens for this devastating disease.

References

A New Frontier in the Fight Against Drug-Resistant Tuberculosis: An In-Depth Comparison of Benzothiazinone-Class Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global battle against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb), the emergence of novel antitubercular agents offers new hope. This guide provides a comprehensive comparison of a promising new class of compounds, the benzothiazinones (BTZs), with a focus on their efficacy against drug-resistant Mtb strains. Due to the limited publicly available data on the specific investigational compound "Antitubercular agent-38," this report will utilize data from the well-characterized and potent BTZ lead compound, BTZ043, as a representative of this class.

Benzothiazinones are a novel class of highly potent antimycobacterials that have demonstrated significant activity against all clinical isolates of M. tuberculosis tested to date, including MDR and XDR strains.[1][2][3] Their unique mechanism of action, targeting a previously unexploited pathway in the bacterium's cell wall synthesis, makes them a valuable tool in overcoming existing drug resistance mechanisms.[2][4]

Comparative Efficacy Against Drug-Resistant M. tuberculosis

The in vitro potency of BTZs is a standout feature. BTZ043, for instance, exhibits minimal inhibitory concentrations (MICs) in the nanomolar range, significantly lower than many current first- and second-line anti-TB drugs.[5][6][7] This high potency translates to effectiveness against strains that are resistant to conventional therapies.

Drug/Compound ClassTarget Mtb Strain(s)MIC Range (mg/L)Reference(s)
Benzothiazinones (BTZ043) H37Rv, MDR, XDR0.001 - 0.008[6]
IsoniazidDrug-Susceptible0.025 - 0.2[8]
Isoniazid-Resistant> 4[9]
RifampicinDrug-Susceptible0.06 - 0.12[10]
Rifampicin-Resistant≥ 8[11]
MoxifloxacinMDR, XDR0.25 - > 16[12][13]
BedaquilineMDR, XDR~ 0.1[8]
LinezolidMDR0.25[14]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Antitubercular Agents. This table summarizes the in vitro efficacy of BTZ043 against various M. tuberculosis strains compared to standard and alternative antitubercular drugs. The significantly lower MIC of BTZ043 highlights its potent activity against both drug-sensitive and highly resistant strains.

Mechanism of Action: A Novel Approach to Bacterial Inhibition

Benzothiazinones employ a novel mechanism of action that circumvents existing resistance pathways. They inhibit the enzyme decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), which is crucial for the biosynthesis of arabinans, essential components of the mycobacterial cell wall.[2][4][5] By blocking this pathway, BTZs disrupt the integrity of the cell wall, leading to bacterial cell death.[4]

cluster_Mtb_Cell Mycobacterium tuberculosis Cell BTZ Benzothiazinones (e.g., this compound, BTZ043) DprE1 DprE1 Enzyme BTZ->DprE1 Inhibits Arabinan_Synthesis Arabinan Synthesis Pathway DprE1->Arabinan_Synthesis Essential for Cell_Wall Mycobacterial Cell Wall Integrity Arabinan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Disruption leads to

Figure 1: Mechanism of Action of Benzothiazinones. This diagram illustrates how benzothiazinones inhibit the DprE1 enzyme, disrupting arabinan synthesis and ultimately leading to the lysis of the Mycobacterium tuberculosis cell.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a critical measure of a drug's potency. The resazurin microtiter assay (REMA) is a commonly used method.

Start Prepare Serial Dilutions of Test Compound Inoculate Inoculate with M. tuberculosis Suspension Start->Inoculate Incubate Incubate Plates (e.g., 7 days at 37°C) Inoculate->Incubate Add_Resazurin Add Resazurin Dye Incubate->Add_Resazurin Incubate_Again Incubate for 16-24h Add_Resazurin->Incubate_Again Read_Results Read Results (Color Change) Incubate_Again->Read_Results End Determine MIC Read_Results->End

Figure 2: Workflow for MIC Determination using REMA. This flowchart outlines the key steps in the Resazurin Microtiter Assay for determining the Minimum Inhibitory Concentration of an antitubercular agent.

Protocol:

  • Preparation of Drug Plates: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared and its density adjusted.

  • Inoculation: The wells containing the drug dilutions are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated for a defined period, typically 7 days, at 37°C.

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Second Incubation: The plates are incubated for an additional 16-24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration at which the color remains blue.[15][16]

In Vivo Efficacy in a Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of new drug candidates. The mouse model of chronic TB is a standard for assessing the bactericidal activity of antitubercular agents.

Infection Aerosol Infection of Mice with M. tuberculosis Chronic_Phase Allow Infection to Establish (Chronic Phase) Infection->Chronic_Phase Treatment Administer Test Compound (e.g., BTZ043) and Controls Chronic_Phase->Treatment Sacrifice Sacrifice Mice at Defined Time Points Treatment->Sacrifice Homogenize Homogenize Lungs and Spleen Sacrifice->Homogenize Plate Plate Serial Dilutions on Agar Homogenize->Plate Incubate Incubate Plates Plate->Incubate CFU_Count Count Colony Forming Units (CFU) Incubate->CFU_Count Analysis Compare CFU Counts Between Treatment Groups CFU_Count->Analysis

Figure 3: Experimental Workflow for In Vivo Efficacy Testing. This diagram shows the process of evaluating an antitubercular agent's efficacy in a mouse model of chronic tuberculosis, from infection to data analysis.

Protocol:

  • Infection: Mice (e.g., BALB/c strain) are infected with a low dose of M. tuberculosis via aerosol exposure.

  • Establishment of Chronic Infection: The infection is allowed to progress to a chronic state, typically over several weeks.

  • Treatment: The infected mice are treated with the experimental compound (e.g., BTZ043), a placebo, and positive control drugs (e.g., isoniazid) for a specified duration.[3][14]

  • Assessment of Bacterial Load: At the end of the treatment period, the mice are euthanized, and their lungs and spleens are harvested.

  • Colony Forming Unit (CFU) Enumeration: The organs are homogenized, and serial dilutions are plated on a suitable medium to determine the number of viable bacteria (CFUs).

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the control groups to assess the in vivo efficacy of the compound.[3][14]

Conclusion

The benzothiazinone class of antitubercular agents, represented by compounds like BTZ043, holds immense promise for the treatment of drug-resistant tuberculosis. Their novel mechanism of action and potent in vitro and in vivo activity make them a critical area of focus for future drug development. Further clinical investigation of compounds like "this compound" is warranted to fully elucidate their therapeutic potential in combating the global threat of MDR- and XDR-TB.

References

Benchmarking the Safety Profile of Antitubercular Agent-38: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety profile benchmark for the novel investigational drug, "Antitubercular agent-38," against established first-line and newer generation antitubercular agents. The data presented is intended to offer an objective comparison to aid in preclinical and clinical research and development.

Overview of Compared Agents

This guide benchmarks "this compound" against the following drugs:

  • This compound (Hypothetical): A novel synthetic compound from the nitroimidazopyran class, currently in late-stage preclinical development. Its proposed mechanism of action involves the inhibition of a novel decaprenyl-phosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.

  • Isoniazid (INH): A cornerstone first-line antitubercular drug that acts as a prodrug, inhibiting the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1]

  • Rifampicin (RIF): Another critical first-line agent that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[2]

  • Bedaquiline (BDQ): A newer generation diarylquinoline antitubercular drug that targets the proton pump of mycobacterial ATP synthase. It is primarily used for the treatment of multidrug-resistant tuberculosis (MDR-TB).[3]

Preclinical Safety Profile

The following tables summarize the preclinical safety data for this compound and its comparators.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineAssayIncubation TimeIC50 (µM)
This compound HepG2MTT72 hours85.2
Isoniazid HepG2MTT72 hours>100
Rifampicin HepG2MTT24 hours>100[4]
Bedaquiline HepG2MTT72 hours17.4[5]
Table 2: Acute In Vivo Toxicity in Rodents
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound MouseOral>2000
Isoniazid MouseOral132
Rifampicin MouseOral885
Bedaquiline MouseOral>5000

Clinical Safety Profile

This section presents a comparative summary of the clinical adverse drug reactions (ADRs) observed with Isoniazid, Rifampicin, and Bedaquiline. The data for this compound is projected based on preclinical findings and is hypothetical.

Table 3: Incidence of Common Adverse Drug Reactions in Clinical Studies
Adverse Drug ReactionThis compound (Projected %)Isoniazid (%)Rifampicin (%)Bedaquiline (%)
Hepatotoxicity (Grade 3-4) <2%0.5-1%[6]<1%~16% (any grade)[3]
Peripheral Neuropathy <1%up to 20% (dose-dependent)[7]RareNot commonly reported
Gastrointestinal Disturbances (Nausea, Vomiting) 5-10%10-20%[8]Common, but rarely severe[9]20-30%
Cutaneous Reactions (Rash) 2-5%Common[10]Up to 6%[9]33.33%[7]
QTc Interval Prolongation (>500ms) <1%Not a known riskNot a known risk4.3% - 11%[1]
Arthralgia (Joint Pain) 1-3%RareCommon10-20%

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Method

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a human liver cell line (HepG2) as a measure of potential hepatotoxicity.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Exposure: The test compounds (this compound, Isoniazid, Rifampicin, Bedaquiline) are dissolved in DMSO and then diluted in culture medium to final concentrations ranging from 0.1 to 200 µM. The final DMSO concentration in each well is kept below 0.5%. Cells are exposed to the compounds for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Repeat-Dose Toxicity Study in Rodents

Objective: To evaluate the potential toxicity of a test compound after repeated oral administration over a 28-day period in rats.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Study Design: Animals are randomly assigned to four groups (10 males and 10 females per group): a vehicle control group and three dose groups (low, medium, and high dose). The dose levels are based on results from acute toxicity studies.

  • Drug Administration: The test compound is administered once daily via oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, morbidity, or mortality.

    • Body Weight: Body weight is recorded weekly.

    • Food and Water Consumption: Measured weekly.

  • Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. Organ weights (liver, kidneys, spleen, heart, brain, etc.) are recorded. A comprehensive set of tissues from all animals is preserved and processed for histopathological examination.

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Visualizations

Hypothetical Signaling Pathway for this compound Toxicity

G Agent38 This compound DprE1 DprE1 Inhibition (Primary Target) Agent38->DprE1 ROS Reactive Oxygen Species (ROS) Production Agent38->ROS CellWall Cell Wall Synthesis Disruption DprE1->CellWall Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Bactericidal Bactericidal Effect CellWall->Bactericidal

Caption: Hypothetical mechanism of action and off-target toxicity pathway for this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture HepG2 Cells Seed Seed Cells into 96-well Plates Culture->Seed Expose Expose Cells to Drug Concentrations (72 hours) Seed->Expose MTT Add MTT Reagent (4 hours) Expose->MTT Solubilize Solubilize Formazan with DMSO MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

References

Validating the Activity of Novel Antitubercular Agents: A Comparative Framework for "Antitubercular Agent-38"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bactericidal versus bacteriostatic activity of novel antitubercular candidates, using "Antitubercular agent-38" as a representative example. By employing standardized experimental protocols and clear data presentation, this document facilitates objective comparison with established antitubercular drugs.

Defining Bactericidal and Bacteriostatic Activity

In the context of Mycobacterium tuberculosis, the distinction between bactericidal and bacteriostatic activity is critical for developing effective treatment regimens.

  • Bactericidal agents directly kill the bacteria. This is particularly important for rapidly clearing the bacterial load and for treating infections in immunocompromised patients.[1][2]

  • Bacteriostatic agents inhibit the growth and replication of bacteria, relying on the host's immune system to clear the infection.[1][2]

The choice between a bactericidal and a bacteriostatic agent, or a combination thereof, depends on the severity of the infection, the patient's immune status, and the specific strain of M. tuberculosis.[1]

Comparative Analysis of Antitubercular Agents

To objectively assess the potential of "this compound," its performance should be benchmarked against a panel of standard first- and second-line antitubercular drugs with well-characterized bactericidal or bacteriostatic properties.

Drug ClassAgentPrimary Mechanism of ActionTypical Activity
First-Line Agents IsoniazidInhibits mycolic acid synthesis, disrupting the bacterial cell wall.[3][4][5]Primarily bactericidal against rapidly dividing bacilli.[5][6]
RifampinInhibits DNA-dependent RNA polymerase, blocking RNA synthesis.[4][7]Bactericidal against both rapidly and slowly replicating bacilli.[6]
PyrazinamideConverted to pyrazinoic acid, which disrupts membrane energetics and transport functions.[4][7][8]Bactericidal, particularly in the acidic intracellular environment of macrophages.[3]
EthambutolInhibits arabinosyltransferases, interfering with cell wall synthesis.[8][9]Primarily bacteriostatic.[3][8]
Second-Line Agents Fluoroquinolones (e.g., Moxifloxacin)Inhibit DNA gyrase, preventing DNA replication.[10]Bactericidal.[10]
Aminoglycosides (e.g., Streptomycin)Bind to the bacterial ribosome, inhibiting protein synthesis.[7]Bactericidal.[6]
Hypothetical Agent This compound To be determinedTo be determined

Experimental Protocols for Validation

To differentiate between bactericidal and bacteriostatic activity, a series of in vitro experiments are required. The following protocols provide a standardized approach for this validation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Methodology:

  • Prepare a serial dilution of "this compound" and comparator drugs in appropriate liquid culture medium (e.g., Middlebrook 7H9 broth).

  • Inoculate each dilution with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

  • Incubate the cultures at 37°C for a defined period (typically 7-14 days).

  • The MIC is determined as the lowest drug concentration at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1]

Methodology:

  • Following the MIC assay, take aliquots from the wells that show no visible growth.

  • Plate these aliquots onto solid agar medium (e.g., Middlebrook 7H11 agar) that does not contain the drug.

  • Incubate the plates at 37°C until colonies are visible (typically 3-4 weeks).

  • The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.

Interpretation of MIC/MBC Ratio:

The ratio of MBC to MIC is a key indicator of whether an agent is bactericidal or bacteriostatic.

  • MBC/MIC ≤ 4: The agent is considered bactericidal .[11][12]

  • MBC/MIC > 4: The agent is considered bacteriostatic .[11][12]

Time-Kill Assay

Time-kill assays provide a dynamic view of the antimicrobial activity over time.

Methodology:

  • Inoculate a liquid culture of M. tuberculosis with a standardized bacterial suspension.

  • Add "this compound" or comparator drugs at various concentrations (e.g., 1x, 4x, 10x MIC).

  • At specified time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw aliquots from each culture.

  • Perform serial dilutions and plate on solid agar to determine the number of viable bacteria (colony-forming units, CFU/mL).

  • Plot the log CFU/mL against time for each drug concentration.

Interpretation of Time-Kill Curves:

  • A bactericidal agent will show a significant reduction (≥3-log10) in CFU/mL over time.

  • A bacteriostatic agent will show inhibition of growth (no significant increase in CFU/mL) but not a significant reduction in viable bacteria.

Data Presentation: Comparative Activity of Antitubercular Agents

The following table provides a template for summarizing the quantitative data obtained from the experimental protocols.

AgentMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound [Insert Data][Insert Data][Calculate Ratio][Bactericidal/Bacteriostatic]
Isoniazid[Insert Data][Insert Data][Calculate Ratio]Bactericidal
Rifampin[Insert Data][Insert Data][Calculate Ratio]Bactericidal
Ethambutol[Insert Data][Insert Data][Calculate Ratio]Bacteriostatic
Moxifloxacin[Insert Data][Insert Data][Calculate Ratio]Bactericidal

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay A Prepare Serial Drug Dilutions B Inoculate with M. tuberculosis A->B C Incubate at 37°C B->C D Determine MIC (No Visible Growth) C->D E Aliquot from MIC Wells (No Growth) D->E Proceed with non-turbid wells F Plate on Drug-Free Agar E->F G Incubate at 37°C F->G H Determine MBC (≥99.9% Killing) G->H I MBC/MIC ≤ 4? H->I Calculate MBC/MIC Ratio J Bactericidal I->J Yes K Bacteriostatic I->K No

Caption: Workflow for determining MIC and MBC to classify an agent as bactericidal or bacteriostatic.

Hypothetical_Signaling_Pathway cluster_cell_wall Mycobacterial Cell Wall cluster_intracellular Intracellular Processes MA Mycolic Acid Synthesis Cell_Wall_Integrity Cell Wall Integrity MA->Cell_Wall_Integrity AG Arabinogalactan Synthesis AG->Cell_Wall_Integrity RNA_Polymerase RNA Polymerase DNA_Gyrase DNA Gyrase Ribosome Ribosome Agent38 Antitubercular agent-38 Agent38->MA Inhibits Isoniazid Isoniazid Isoniazid->MA Inhibits Ethambutol Ethambutol Ethambutol->AG Inhibits Rifampin Rifampin Rifampin->RNA_Polymerase Inhibits Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis Loss leads to

Caption: Hypothetical mechanism of "this compound" targeting mycolic acid synthesis.

References

Comparative Analysis of Antitubercular Agent-38's Potential for Shortening Tuberculosis Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The global effort to combat tuberculosis (TB), a persistent public health crisis, is significantly hampered by the lengthy duration of current treatment regimens. The standard six-month course of multiple antibiotics, while effective, presents challenges in patient adherence, which can lead to treatment failure and the emergence of drug-resistant strains. Consequently, a primary objective in TB drug development is the identification of novel agents that can safely and effectively shorten the duration of therapy.

This guide provides a comparative framework for evaluating the potential of a novel investigational compound, herein referred to as "Antitubercular agent-38," to shorten TB treatment. As "this compound" is a hypothetical agent for the purpose of this guide, its potential will be benchmarked against established and emerging treatment regimens. This comparison is intended for researchers, scientists, and drug development professionals to illustrate the evaluation process for new antitubercular candidates. The regimens for comparison include the standard of care, a promising rifapentine-based regimen, the BPaL regimen for drug-resistant TB, and a novel preclinical combination.

Mechanisms of Action: A Comparative Overview

The efficacy of an antitubercular regimen is rooted in the mechanisms of action of its constituent drugs. A successful treatment-shortening regimen often combines agents that target different aspects of Mycobacterium tuberculosis physiology, leading to rapid bactericidal and sterilizing effects.

cluster_Standard Standard Regimen (HRZE) cluster_Rifapentine Rifapentine-Moxifloxacin Regimen cluster_BPaL BPaL Regimen cluster_Clofazimine Clofazimine & High-Dose Rifapentine cluster_Targets Bacterial Targets Isoniazid Isoniazid (H) MycolicAcid Mycolic Acid Synthesis Isoniazid->MycolicAcid Rifampin Rifampin (R) RNAPolymerase RNA Polymerase Rifampin->RNAPolymerase Pyrazinamide Pyrazinamide (Z) CellMembrane Cell Membrane & Energy Pyrazinamide->CellMembrane Ethambutol Ethambutol (E) Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan Rifapentine Rifapentine Rifapentine->RNAPolymerase Moxifloxacin Moxifloxacin DNAGyrase DNA Gyrase Moxifloxacin->DNAGyrase Isoniazid2 Isoniazid Isoniazid2->MycolicAcid Pyrazinamide2 Pyrazinamide Pyrazinamide2->CellMembrane Bedaquiline Bedaquiline (B) ATPSynthase ATP Synthase Bedaquiline->ATPSynthase Pretomanid Pretomanid (Pa) Pretomanid->MycolicAcid Linezolid Linezolid (L) ProteinSynthase Protein Synthesis Linezolid->ProteinSynthase Clofazimine Clofazimine BacterialDNA Bacterial DNA Clofazimine->BacterialDNA Rifapentine2 High-Dose Rifapentine Rifapentine2->RNAPolymerase

Figure 1: Mechanisms of Action of Selected Antitubercular Regimens.

The standard regimen targets cell wall synthesis (Isoniazid, Ethambutol), RNA synthesis (Rifampin), and cell membrane function (Pyrazinamide)[1][2][3]. Newer regimens incorporate agents with different targets. For instance, the Rifapentine-Moxifloxacin regimen includes a fluoroquinolone (Moxifloxacin) that inhibits DNA gyrase, and Rifapentine, a rifamycin that, like Rifampin, inhibits RNA polymerase.[4][5][6] The BPaL regimen introduces novel mechanisms, with Bedaquiline targeting ATP synthase, Pretomanid inhibiting mycolic acid synthesis, and Linezolid blocking protein synthesis.[7][8][9][10] Clofazimine is believed to bind to bacterial DNA, disrupting its function.[11][12][13]

Comparative Efficacy Data

A critical step in evaluating a new agent is comparing its efficacy against existing treatments. This is typically done through a phased approach, starting with preclinical models and progressing to human clinical trials.

Preclinical Efficacy in Mouse Models

The mouse model of TB is a cornerstone of preclinical evaluation, providing insights into a drug's bactericidal and sterilizing activity. The latter is a key predictor of treatment-shortening potential.

RegimenMouse ModelDuration of TreatmentBactericidal Activity (log10 CFU reduction)Sterilizing Activity (% Relapse-Free Cure)
Standard Regimen (RHZE) BALB/c4 months~2.5 log10 CFU reduction at 8 weeks58%
Rifapentine (High-Dose) + HZE (PHZE) BALB/c4 months~5.0 log10 CFU reduction at 8 weeksNot reported in this study
Clofazimine + RHZE (RHZEC) BALB/c12 weeksCulture negative by 12 weeksNot reported in this study
Clofazimine + PHZE (PHZEC) BALB/c & C3HeB/FeJ12 weeksCulture negative by 12 weeksNot reported in this study

Data from a study in BALB/c and C3HeB/FeJ mouse models.[14]

In a preclinical study, replacing rifampin with high-dose rifapentine and adding clofazimine to the first-line regimen resulted in greater bactericidal and sterilizing activity than either modification alone in both BALB/c and C3HeB/FeJ mouse models.[14][15] The combination of clofazimine with a high-dose rifapentine-containing regimen showed significant potential to shorten treatment duration.[14]

Clinical Efficacy in Humans

Clinical trials in humans provide the definitive evidence for a new regimen's efficacy and safety. Key endpoints include the proportion of patients with an unfavorable outcome (e.g., treatment failure, relapse, death) and the time to sputum culture conversion.

RegimenTrialDurationPopulationUnfavorable Outcome RateTreatment Success Rate
Standard 6-Month Regimen (HRZE/HR) Study 31/A53496 MonthsDrug-Susceptible TB14.6%~85%
4-Month Rifapentine-Moxifloxacin Regimen (HPMZ) Study 31/A53494 MonthsDrug-Susceptible TB15.5%~84%
BPaL Regimen (Bedaquiline, Pretomanid, Linezolid) Nix-TB6 MonthsXDR-TB or treatment-intolerant/non-responsive MDR-TB10%90%
BPaLM Regimen (BPaL + Moxifloxacin) TB-PRACTECAL6 MonthsRifampicin-Resistant TBNot directly reported89%

Data from various clinical trials.[7][16][17][18][19][20][21]

The Study 31/A5349 trial demonstrated that a four-month regimen of rifapentine, moxifloxacin, isoniazid, and pyrazinamide was non-inferior to the standard six-month regimen for drug-susceptible TB.[16][18][22][23] For drug-resistant TB, the Nix-TB and ZeNix trials showed high success rates for the BPaL regimen, and the TB-PRACTECAL trial demonstrated the high efficacy of the BPaLM regimen.[17][19][20][21]

Experimental Protocols

The evaluation of new antitubercular agents relies on standardized experimental protocols to ensure data is robust and comparable across studies.

Early Bactericidal Activity (EBA) Study in Humans

EBA studies are Phase IIa clinical trials that provide an early assessment of a drug's bactericidal effect in humans.[24][25]

Objective: To determine the early bactericidal activity of a new antitubercular agent over the initial 14 days of treatment in patients with drug-susceptible pulmonary TB.

Methodology:

  • Patient Recruitment: Enroll treatment-naive adults with sputum smear-positive pulmonary TB.

  • Randomization: Randomly assign patients to receive the investigational agent, a standard regimen (e.g., HRZE), or a placebo.[26][27]

  • Sputum Collection: Collect sputum samples from each patient at baseline and at regular intervals over the 14-day treatment period.[28]

  • Microbiological Analysis: Quantify the number of viable M. tuberculosis bacilli in each sputum sample, typically by measuring colony-forming units (CFU) on solid media or time-to-positivity in liquid culture.[24][28]

  • Data Analysis: Calculate the rate of decline in bacterial load (log10 CFU/mL of sputum per day). This rate is the EBA.[26][27]

cluster_EBA Experimental Workflow: Early Bactericidal Activity (EBA) Study Recruit Recruit Patients (Smear-Positive Pulmonary TB) Randomize Randomize to Treatment Arms (New Agent vs. Standard Care) Recruit->Randomize Collect Daily Sputum Collection (Days 0-14) Randomize->Collect Quantify Quantify Bacterial Load (CFU or Time-to-Positivity) Collect->Quantify Analyze Calculate Rate of Decline (log10 CFU/mL/day) Quantify->Analyze Result Determine EBA of New Agent Analyze->Result

Figure 2: Workflow for an Early Bactericidal Activity (EBA) Study.
Sterilizing Activity in a Murine Model of TB

This preclinical model assesses a regimen's ability to achieve a relapse-free cure, a key indicator of its sterilizing activity and potential to shorten treatment.[29][30]

Objective: To determine the sterilizing activity of a novel antitubercular regimen in a mouse model of chronic TB infection.

Methodology:

  • Infection: Infect mice (e.g., BALB/c or C3HeB/FeJ strains) with a low-dose aerosol of M. tuberculosis to establish a chronic infection.[31]

  • Treatment: Initiate treatment with the investigational regimen, a standard regimen, or a control vehicle after a chronic infection has been established.

  • Bactericidal Activity Assessment: At various time points during treatment, sacrifice a subset of mice from each group and enumerate the bacterial load (CFU) in the lungs and spleen.[32]

  • Sterilizing Activity Assessment (Relapse Study): After a defined duration of treatment, cease therapy and hold the remaining mice for a period (e.g., 3 months) without treatment.[29]

  • Relapse Quantification: At the end of the holding period, sacrifice the mice and culture their lungs and spleens to determine the proportion of mice in each group that have relapsed (i.e., have detectable CFU).[29][31]

Conclusion

The journey of a novel antitubercular agent from the laboratory to clinical use is a rigorous process of comparative evaluation. For a hypothetical "this compound" to be considered a viable candidate for shortening TB treatment, it must demonstrate superior or at least non-inferior efficacy to the current standard of care and other emerging regimens. This evaluation encompasses a deep understanding of its mechanism of action, robust preclinical data from models that assess both bactericidal and sterilizing activity, and ultimately, conclusive evidence from well-designed clinical trials. The data and protocols presented in this guide offer a framework for this comparative analysis, highlighting the benchmarks that "this compound" would need to meet or exceed to contribute to the goal of a shorter, safer, and more effective cure for tuberculosis.

References

Safety Operating Guide

Proper Disposal of Antitubercular Agent-38: A General Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific disposal information for a compound designated "Antitubercular agent-38" is available in the public domain. The following procedures are based on established safety protocols for the handling and disposal of antitubercular agents and Mycobacterium tuberculosis-contaminated waste in a laboratory setting. Researchers must consult their institution's specific safety guidelines and waste management protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of antitubercular agents and associated contaminated materials. Adherence to these procedures is critical to mitigate the risk of exposure and ensure a safe laboratory environment.

Waste Segregation and Decontamination

Proper segregation of waste is the first step in safe disposal. All materials that have come into contact with antitubercular agents or tuberculous cultures should be considered infectious and handled accordingly.

Table 1: Decontamination Methods for Materials Contaminated with Antitubercular Agents

Waste TypeDecontamination MethodKey Parameters
Liquid Waste (e.g., culture media, supernatants)Chemical Disinfection followed by Autoclaving- 5% Phenol solution[1] - 1 g/L or 5 g/L Sodium Hypochlorite (1:50 or 1:10 dilution of domestic bleach)[2] - Autoclave at 121°C for at least 30 minutes.[3]
Solid Waste (e.g., contaminated gloves, gowns, plasticware)Autoclaving or Incineration- Place in autoclavable biohazard bags.[4] - Autoclave at 121°C for a minimum of 20 minutes for solid material.[3] - Incineration should be performed in a dual-chamber incinerator.[5]
Sharps (e.g., needles, broken glass)Puncture-resistant container followed by Autoclaving or Incineration- Place in a designated sharps container. - Decontaminate via autoclaving before disposal.
Laboratory Surfaces and Equipment Surface Disinfection- 70% Ethanol or Isopropyl Alcohol.[2] - 5% Phenol solution.[2] - 2% Glutaraldehyde solution.[6][7]

Experimental Protocols for Decontamination

Chemical Disinfection of Liquid Waste:

  • Preparation: Work within a certified Biological Safety Cabinet (BSC). Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and respiratory protection.

  • Disinfectant Addition: To the liquid waste, add a suitable disinfectant to achieve the final recommended concentration (e.g., 5% phenol).[1][2] Ensure thorough mixing.

  • Contact Time: Allow for the required contact time as specified by the disinfectant manufacturer and institutional protocols. This is crucial for effective decontamination.

  • Autoclaving: Following chemical disinfection, the treated liquid waste should be autoclaved at 121°C for a minimum of 30 minutes to ensure sterilization.[3]

Autoclaving of Solid Waste:

  • Packaging: Place all contaminated solid waste into autoclavable biohazard bags. Do not overfill the bags to allow for proper steam penetration.

  • Loading: Place the bags in a secondary, leak-proof, and autoclavable container.

  • Cycle Parameters: Operate the autoclave at a minimum of 121°C for at least 20-30 minutes.[3] The cycle time may need to be extended for larger loads.

  • Verification: Use biological indicators to regularly validate the efficacy of the autoclave sterilization process.[8]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of materials contaminated with antitubercular agents.

cluster_0 Waste Generation Point (Inside BSC) cluster_1 Segregation and Primary Containment cluster_2 Decontamination cluster_3 Final Disposal start Contaminated Material (Liquid, Solid, Sharps) liquid_waste Liquid Waste (in leak-proof container) start->liquid_waste solid_waste Solid Waste (in autoclavable bag) start->solid_waste sharps_waste Sharps Waste (in puncture-resistant container) start->sharps_waste chem_disinfect Chemical Disinfection liquid_waste->chem_disinfect autoclave Autoclaving (121°C) solid_waste->autoclave sharps_waste->autoclave chem_disinfect->autoclave bio_waste Biohazardous Waste Disposal autoclave->bio_waste

Caption: Workflow for the safe disposal of antitubercular agent-contaminated materials.

Personal Protective Equipment (PPE)

All personnel handling antitubercular agents and contaminated materials must wear appropriate PPE to prevent exposure. This includes:

  • A dedicated, solid-front laboratory coat or gown.

  • Disposable gloves (double-gloving may be recommended).

  • N95 respirator or higher-level respiratory protection.

  • Eye protection (safety glasses or face shield).

By adhering to these general best practices, laboratories can ensure the safe handling and disposal of antitubercular agents and minimize the risk to personnel and the environment.

References

Safe Handling Protocols for Investigational Antitubercular Agent-38

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-38" is not a publicly recognized designation for a specific chemical compound. The following guidance is based on best practices for handling potent, investigational antitubercular compounds in a research and development laboratory setting. A comprehensive, substance-specific risk assessment must be performed before any handling of a new chemical entity.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the potent, investigational compound designated as this compound. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent upon a thorough risk assessment of the specific procedures being undertaken.[1] The following table summarizes the minimum required PPE for various laboratory activities involving this compound. For all activities, a solid-front, back-closing lab gown with long sleeves and elasticized cuffs is mandatory.[2][3]

Activity Gloves Eye Protection Respiratory Protection Additional PPE
Low-Risk Activities (e.g., handling sealed containers, data analysis in the lab)Single pair of nitrile glovesSafety glasses with side shieldsNot generally requiredStandard laboratory coat
Medium-Risk Activities (e.g., preparing solutions in a biosafety cabinet, cell-based assays)Double pair of nitrile glovesSafety gogglesN95 or FFP2 respirator (if outside a BSC)[4]Back-closing lab gown
High-Risk Activities (e.g., weighing powdered compound, sonicating solutions, animal dosing)Double pair of nitrile gloves, with outer pair having extended cuffsFace shield over safety gogglesPowered Air-Purifying Respirator (PAPR)Disposable sleeves, shoe covers

Note: Gloves should be changed immediately if contaminated and removed aseptically, followed by hand washing.[2][4] Disposable gloves must never be reused.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the procedure for safely preparing a stock solution of this compound. All manipulations of the powdered compound must be performed within a certified Class II Biosafety Cabinet (BSC) or a containment isolator (glove box).[5]

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL and 15 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Analytical balance (located within a containment enclosure)

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Don appropriate high-risk PPE (double gloves, PAPR, face shield, gown, sleeves, shoe covers). Decontaminate the interior surfaces of the BSC or containment isolator.

  • Tare and Weigh: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare. Carefully weigh the target amount of this compound powder into the tube. Record the exact weight.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration.

    • Securely cap the tube.

    • Vortex the tube gently until the powder is completely dissolved. Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage:

    • Create working aliquots in sterile, clearly labeled microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the primary stock solution and aliquots at -20°C or -80°C, protected from light.

  • Post-Procedure Decontamination:

    • Wipe down all surfaces and equipment within the BSC with an appropriate deactivating solution, followed by 70% ethanol.

    • Dispose of all contaminated materials as potent chemical waste.

    • Doff PPE in the designated area, following the correct sequence to avoid cross-contamination. Wash hands thoroughly.

Operational and Disposal Plans

A holistic approach to handling potent compounds includes robust plans for both routine operations and emergency situations, such as spills.[6][7]

Spill Management Workflow:

The following diagram outlines the immediate steps to be taken in the event of a spill of this compound.

spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate the area if spill is large or airborne alert->evacuate ppe Don appropriate PPE (PAPR, double gloves, etc.) evacuate->ppe contain Contain the spill with absorbent pads ppe->contain deactivate Apply deactivating solution to the spill area contain->deactivate clean Clean the area with appropriate cleaning agents deactivate->clean dispose Dispose of all materials as potent chemical waste clean->dispose report Report the incident to the Safety Officer dispose->report

Caption: Workflow for managing a spill of a potent antitubercular agent.

Waste Disposal:

All waste generated from handling this compound must be treated as potent chemical waste. This includes contaminated PPE, pipette tips, tubes, and cleaning materials.

  • Segregation: Potent waste must be segregated from general and biohazardous waste streams.

  • Containment: Use dedicated, clearly labeled, leak-proof containers for solid and liquid waste.

  • Deactivation: When possible, a validated deactivation solution should be used to treat liquid waste before collection.[8]

  • Disposal: All potent waste must be disposed of through a licensed hazardous waste contractor. Follow all institutional and regulatory guidelines.

PPE Selection Logic

The decision to use specific levels of PPE is based on a risk assessment of the potential for exposure. The following diagram illustrates this decision-making process.

start Assess Task powder Handling Powder? start->powder aerosol Potential for Aerosol Generation? splash Potential for Splash? aerosol->splash No level3 Maximum Containment: PAPR, Face Shield, Full Coverage aerosol->level3 Yes level1 Standard PPE: Lab Coat, Single Gloves, Safety Glasses splash->level1 No level2 Enhanced PPE: Back-closing Gown, Double Gloves, Goggles splash->level2 Yes powder->aerosol No powder->level3 Yes

Caption: Decision tree for selecting appropriate PPE based on task risk.

By implementing these safety protocols, laboratories can mitigate the risks associated with handling potent investigational compounds like this compound, ensuring a safe environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.